S-(Pyridin-2-ylthio)-L-homocysteine
Description
BenchChem offers high-quality S-(Pyridin-2-ylthio)-L-homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(Pyridin-2-ylthio)-L-homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
S-(Pyridin-2-ylthio)-L-homocysteine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a specialized biochemical reagent primarily utilized in the field of protein chemistry.[1] Its core function lies in the selective modification of thiol groups, particularly those of cysteine residues within proteins. The molecule consists of an L-homocysteine core linked to a 2-thiopyridine group via a disulfide bond. This unique structure confers its thiol-specific reactivity and the reversibility of the labeling, which is a key feature for many applications. This technical guide provides a comprehensive overview of S-(Pyridin-2-ylthio)-L-homocysteine, including its chemical properties, mechanism of action, and potential applications, based on available scientific information.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | (S)-2-amino-4-((pyridin-2-yl)disulfanyl)butanoic acid |
| Synonyms | S-(2-pyridylthio)-L-homocysteine |
| Molecular Formula | C₉H₁₂N₂O₂S₂ |
| Molecular Weight | 244.34 g/mol |
| Key Features | Contains a disulfide bond susceptible to cleavage |
Mechanism of Action: Thiol-Disulfide Exchange
The primary utility of S-(Pyridin-2-ylthio)-L-homocysteine stems from its ability to undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, such as those found on cysteine residues in proteins.
In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine. This results in the formation of a new disulfide bond between the protein's cysteine and the L-homocysteine moiety of the reagent, and the release of pyridine-2-thione.
A significant advantage of this labeling method is its reversibility. The newly formed disulfide bond can be readily cleaved under reducing conditions, for example, in the presence of reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This is particularly useful in cellular studies, as the reducing environment of the cytoplasm can facilitate the release of the unmodified protein.[1]
Caption: Thiol-disulfide exchange reaction between a protein cysteine and S-(Pyridin-2-ylthio)-L-homocysteine.
Applications in Research
The primary application of S-(Pyridin-2-ylthio)-L-homocysteine is in the site-specific labeling of proteins. This can be employed for various downstream applications, including:
-
Introduction of a reactive handle: The homocysteine moiety introduced onto the protein contains a free carboxylic acid and an amine group, which can be further modified with other molecules of interest, such as fluorescent dyes, biotin, or crosslinkers.
-
Reversible protein modification: The ability to cleave the disulfide bond allows for the temporary modification of a protein, which can be useful for studying protein function or for purification strategies.
-
Drug delivery systems: While not extensively documented for this specific compound, similar thiol-reactive linkers are employed in the development of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. The cleavable nature of the disulfide bond can facilitate the release of the drug within the target cell.
Experimental Protocols
Caption: A generalized experimental workflow for labeling a protein with S-(Pyridin-2-ylthio)-L-homocysteine.
Quantitative Data
At present, there is a lack of publicly available, peer-reviewed quantitative data regarding the reaction kinetics, labeling efficiency, and cytotoxicity (e.g., IC50 values) of S-(Pyridin-2-ylthio)-L-homocysteine. Researchers planning to use this reagent should perform initial optimization experiments to determine the ideal reaction conditions, such as reagent concentration, pH, temperature, and incubation time, for their specific protein of interest.
Signaling Pathways
There is currently no direct evidence in the scientific literature to suggest that S-(Pyridin-2-ylthio)-L-homocysteine itself modulates specific cellular signaling pathways. Its primary described function is as a biochemical tool for protein modification. The biological effects of its parent molecule, L-homocysteine, are well-documented and include influences on various pathways related to cardiovascular and neurological health. However, these effects cannot be directly extrapolated to S-(Pyridin-2-ylthio)-L-homocysteine without dedicated experimental investigation.
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine is a valuable reagent for the reversible, thiol-specific labeling of proteins. Its utility lies in its ability to introduce a modifiable handle onto cysteine residues, which can be exploited for a variety of research applications. However, a significant gap exists in the publicly available literature regarding detailed quantitative data and specific experimental protocols for this compound. Researchers should approach its use with the understanding that optimization will likely be required for their specific experimental systems. Further studies are needed to fully characterize the kinetic properties, labeling efficiencies, and potential biological effects of this reagent.
References
An In-depth Technical Guide to (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid: A Thiol-Reactive Bioconjugation Reagent
Disclaimer: Publicly available, peer-reviewed data specifically for (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid (CAS: 2668173-78-0) is limited. This guide is constructed based on the well-established principles of pyridyl disulfide chemistry and data from analogous thiol-reactive compounds. The experimental protocols and quantitative data provided are representative and may require optimization for specific applications.
Core Concepts and Structure
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a heterobifunctional crosslinking reagent. Its structure features an amino acid backbone, providing chirality and a handle for peptide synthesis, and a pyridyl disulfide group, which is highly reactive towards free sulfhydryl (thiol) groups. This makes it a valuable tool for the site-specific modification of proteins and peptides at cysteine residues.
Molecular Structure:
-
IUPAC Name: (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
-
Molecular Formula: C₉H₁₂N₂O₂S₂
-
Molecular Weight: 244.34 g/mol
The key functional component is the disulfide bond between the butanoic acid side chain and a pyridine-2-yl group. This bond readily undergoes a thiol-disulfide exchange reaction with a free thiol, such as the side chain of a cysteine residue in a protein.
Mechanism of Action: Thiol-Disulfide Exchange
The primary utility of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid lies in its ability to form a new, reversible disulfide bond with a target molecule. The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the sulfur atoms of the pyridyl disulfide. This exchange results in the formation of a new disulfide bond between the butanoic acid moiety and the target thiol, with the concomitant release of pyridine-2-thione.[1]
The release of pyridine-2-thione is a particularly useful feature of this class of reagents, as it can be monitored spectrophotometrically to quantify the extent of the reaction.[2][3] Pyridine-2-thione exists in tautomeric equilibrium with 2-thiopyridone, the latter of which has a strong absorbance at 343 nm.
Quantitative Data Presentation
The quantification of the conjugation reaction is crucial for ensuring the quality and reproducibility of the resulting bioconjugates. The most common method relies on the spectrophotometric measurement of the released pyridine-2-thione.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ at 343 nm | [3] |
| Optimal Reaction pH | 7.0 - 8.0 | [4] |
| Reversibility | Cleavable with reducing agents (e.g., DTT, TCEP) | [5] |
Experimental Protocols
Representative Synthesis of a Pyridyl Disulfide Amino Acid
A plausible synthetic route would involve the protection of the amino and carboxyl groups of a thiol-containing amino acid (e.g., homocysteine), followed by reaction with an activating agent for the pyridyl disulfide group.
Protocol for Protein Labeling
This protocol provides a general workflow for the conjugation of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Reducing agent (optional, for pre-reduction of protein disulfides): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residues are oxidized (forming disulfide bonds), pre-treat the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature.
-
Remove the reducing agent by size-exclusion chromatography or dialysis against the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Reaction Monitoring and Quantification:
-
To determine the degree of labeling, measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl), where ε = 8,080 M⁻¹cm⁻¹.
-
The degree of labeling is the molar ratio of released pyridine-2-thione to the initial protein concentration.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted pyridyl disulfide reagent by adding a small molecule thiol (e.g., L-cysteine) to a final concentration of 1-10 mM.
-
Remove excess reagent and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer.
-
-
Characterization:
Applications in Research and Drug Development
Due to its ability to create reversible linkages to proteins, (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid and similar reagents are valuable in several areas:
-
Antibody-Drug Conjugates (ADCs): The disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell, making it an ideal linker for releasing a cytotoxic drug at the target site.[5]
-
Protein Labeling and Tracking: The amino acid can be incorporated into peptides or have fluorescent dyes attached to its free amine or carboxyl groups for tracking proteins in vitro and in vivo.
-
Proteomics: As a thiol-reactive probe, it can be used to identify and quantify cysteine-containing proteins in complex biological samples.
-
Surface Immobilization: The pyridyl disulfide group can react with thiol-modified surfaces to immobilize proteins or peptides for applications in biosensors and biomaterials.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of S-(Pyridin-2-ylthio)-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine, a heterocyclic derivative of the amino acid L-homocysteine, is a valuable reagent in the fields of biochemistry and drug development. Its utility stems from the presence of a pyridyl disulfide group, which can readily undergo thiol-disulfide exchange reactions. This property makes it a key tool for the site-specific modification of proteins and other biomolecules containing free sulfhydryl groups, such as cysteine residues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of S-(Pyridin-2-ylthio)-L-homocysteine, with a focus on experimental protocols and its role in biological systems.
Chemical and Physical Properties
S-(Pyridin-2-ylthio)-L-homocysteine is a white to off-white solid. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂S₂ | |
| Molecular Weight | 244.33 g/mol | |
| Appearance | White to off-white solid | |
| Storage Temperature | Room temperature | [1] |
Synthesis
A plausible synthetic route to S-(Pyridin-2-ylthio)-L-homocysteine involves the reaction of L-homocysteine with 2,2'-dipyridyl disulfide. This reaction is a thiol-disulfide exchange, where the thiol group of homocysteine attacks the disulfide bond of 2,2'-dipyridyl disulfide, leading to the formation of the desired product and 2-thiopyridone as a byproduct.
Experimental Protocol: Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine
Materials:
-
L-homocysteine
-
2,2'-Dipyridyl disulfide
-
Anhydrous methanol (B129727)
-
Nitrogen gas
-
Stirring apparatus
-
Reaction flask
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve L-homocysteine in anhydrous methanol in a reaction flask under a nitrogen atmosphere.
-
Add a solution of 2,2'-dipyridyl disulfide in anhydrous methanol to the L-homocysteine solution with stirring. An excess of 2,2'-dipyridyl disulfide is typically used to drive the reaction to completion.[2]
-
Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by column chromatography on silica (B1680970) gel, to yield pure S-(Pyridin-2-ylthio)-L-homocysteine.
Reactivity and Stability
The pyridyl disulfide group is the most reactive site in S-(Pyridin-2-ylthio)-L-homocysteine. It is known to be stable in aqueous media at a pH of 8 or lower.[3] The disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), regenerating the free thiol of homocysteine and releasing 2-thiopyridone. The progress of the thiol-disulfide exchange reaction can be conveniently monitored by UV-Vis spectroscopy by measuring the release of 2-thiopyridone, which has a characteristic absorbance maximum around 343 nm.
Applications in Protein Modification
The primary application of S-(Pyridin-2-ylthio)-L-homocysteine is in the site-specific labeling of proteins at cysteine residues. This allows for the introduction of various functionalities, such as fluorescent probes, biotin (B1667282) tags, or drug molecules, onto a protein of interest.
Experimental Protocol: Thiol-Specific Labeling of a Protein
Materials:
-
Protein with an accessible cysteine residue
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP, if the protein has internal disulfide bonds that need to be reduced)
-
Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
If necessary, reduce any existing disulfide bonds in the protein by incubation with a suitable reducing agent. The reducing agent must then be removed, for example, by dialysis or gel filtration, prior to the labeling reaction.[4]
-
Dissolve the protein in the reaction buffer.
-
Add a solution of S-(Pyridin-2-ylthio)-L-homocysteine to the protein solution. A molar excess of the labeling reagent is typically used.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of a small molecule thiol to consume any unreacted S-(Pyridin-2-ylthio)-L-homocysteine.
-
Purify the labeled protein from the excess reagents and byproducts using a suitable method such as size-exclusion chromatography.
Experimental Protocol: Cleavage of the Disulfide Bond in a Labeled Protein
Materials:
-
Protein labeled with S-(Pyridin-2-ylthio)-L-homocysteine
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the labeled protein in the reaction buffer.
-
Add a sufficient concentration of the reducing agent (e.g., 10-50 mM DTT).
-
Incubate the reaction mixture at room temperature or 37°C until the disulfide bond is completely cleaved. The progress of the cleavage can be monitored by techniques such as mass spectrometry.
Biological Significance and Signaling Pathways
While S-(Pyridin-2-ylthio)-L-homocysteine is primarily a synthetic tool, its core component, L-homocysteine, is a naturally occurring amino acid with significant biological roles. Elevated levels of homocysteine in the body, a condition known as hyperhomocysteinemia, are associated with an increased risk of cardiovascular diseases and neurodegenerative disorders.[5][6] Homocysteine can interfere with various cellular processes, including protein function through a process called S-homocysteinylation, where it forms mixed disulfides with cysteine residues in proteins.[7] This modification can alter the protein's structure and function.[7]
The introduction of S-(Pyridin-2-ylthio)-L-homocysteine into a biological system for labeling purposes is not expected to have a direct, independent effect on signaling pathways. Its primary role is to covalently attach to a target protein. The subsequent biological effects would be a consequence of the modification of the target protein itself, potentially altering its activity, localization, or interaction with other molecules. The cleavage of the disulfide bond under the reducing conditions of the intracellular environment would release the modifying group and regenerate the native cysteine residue on the protein, along with the release of homocysteine and 2-thiopyridone. The released homocysteine could then potentially participate in the metabolic pathways of the cell.
Visualization of Experimental Workflows and Logical Relationships
Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine
Caption: Synthetic pathway for S-(Pyridin-2-ylthio)-L-homocysteine.
Protein Labeling and Cleavage Workflow
Caption: Workflow for protein labeling and subsequent cleavage.
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine is a versatile and valuable tool for researchers in the life sciences. Its ability to selectively react with thiol groups to form a cleavable disulfide bond makes it an ideal reagent for the site-specific modification of proteins. This guide has provided a detailed overview of its chemical properties, a plausible synthesis route, and protocols for its application in protein labeling and the subsequent cleavage of the introduced modification. While the direct impact of this reagent on cellular signaling is limited to its role as a delivery vehicle for a modifying group, the underlying biology of its core component, homocysteine, highlights the importance of understanding the potential downstream effects of its cleavage products in a cellular context. Further research to fully elucidate the quantitative physical properties and to develop more detailed synthetic procedures will undoubtedly enhance its utility in the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. S-Homocysteinylation effects on transthyretin: worsening of cardiomyopathy onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine
This technical guide provides a comprehensive overview of the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine, a crucial reagent for the reversible modification of thiol groups in peptides and proteins. The methodologies outlined are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a derivative of the amino acid L-homocysteine. It features a disulfide bond linking the homocysteine side chain to a 2-thiopyridine group. This compound is primarily utilized as a thiol-specific labeling reagent. The pyridylthio group can be readily introduced onto a free thiol of a biomolecule, such as a cysteine or homocysteine residue in a peptide or protein. The resulting disulfide bond is stable under many experimental conditions but can be selectively cleaved in a reducing environment, allowing for the reversible modification of thiols. This property is valuable in various applications, including protein chemistry, drug delivery, and the study of protein structure and function.
Synthesis Pathway: Thiol-Disulfide Exchange
The primary route for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine is through a thiol-disulfide exchange reaction between L-homocysteine and an excess of a pyridyl disulfide reagent, typically 2,2'-dipyridyl disulfide. This reaction is a nucleophilic attack of the deprotonated thiol group (thiolate) of L-homocysteine on the disulfide bond of 2,2'-dipyridyl disulfide. This results in the formation of the desired mixed disulfide, S-(Pyridin-2-ylthio)-L-homocysteine, and the release of one molecule of 2-mercaptopyridine (B119420) as a byproduct.
The reaction is typically performed in a suitable solvent system that can dissolve both the hydrophilic L-homocysteine and the more hydrophobic 2,2'-dipyridyl disulfide. The pH of the reaction mixture is a critical parameter, as the thiol group of homocysteine needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.
Experimental Protocol
The following experimental protocol is adapted from the synthesis of analogous S-(pyridin-2-ylthio)-cysteine derivatives.[1] Researchers should optimize the conditions for their specific laboratory setup and scale.
3.1. Materials and Reagents
-
L-homocysteine
-
2,2'-Dipyridyl disulfide
-
Methanol
-
Water
-
Copper (II) nitrate (B79036) (Cu(NO₃)₂) solution (0.1 M)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
3.2. Synthesis Procedure
-
Dissolution of L-homocysteine: Dissolve L-homocysteine in a minimal amount of an appropriate aqueous solvent. The pH may need to be adjusted to slightly basic conditions (pH 7-8) to facilitate the formation of the thiolate anion.
-
Addition of 2,2'-Dipyridyl disulfide: In a separate flask, dissolve a 3-fold molar excess of 2,2'-dipyridyl disulfide in methanol.
-
Reaction: Add the L-homocysteine solution dropwise to the stirred solution of 2,2'-dipyridyl disulfide at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.
-
Removal of Byproduct: The byproduct, 2-mercaptopyridine, can be removed from the reaction mixture by the addition of a 0.1 M solution of copper (II) nitrate.[1] This will form a copper complex with the 2-mercaptopyridine, which can be removed by filtration.
-
Purification: The crude product can be purified by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (e.g., 0.1%).
-
Isolation and Characterization: The fractions containing the pure product are collected, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield S-(Pyridin-2-ylthio)-L-homocysteine as a solid. The final product should be characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data
| Parameter | Expected Value/Observation |
| Physical State | White to off-white solid |
| Expected Yield | Moderate to high (dependent on reaction and purification efficiency) |
| Purity (Post-HPLC) | >95% |
| Storage | Store at -20°C, desiccated and protected from light. |
Application Workflow: Thiol Labeling and Reversal
S-(Pyridin-2-ylthio)-L-homocysteine is a valuable tool for the reversible labeling of thiol-containing molecules. The workflow below illustrates its application in labeling a protein with a free cysteine residue.
Conclusion
The synthesis of S-(Pyridin-2-ylthio)-L-homocysteine via thiol-disulfide exchange with 2,2'-dipyridyl disulfide is a straightforward and effective method. This technical guide provides a solid foundation for researchers to produce this valuable reagent for various applications in protein chemistry and drug development. The ability to reversibly modify thiol groups makes this compound a versatile tool in the scientific arsenal. Proper purification and characterization are essential to ensure the quality and reliability of the synthesized product for downstream applications.
References
An In-depth Technical Guide to the Discovery and Application of Pyridylthio Derivatives for Thiol Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of thiol groups in biomolecules, particularly the sulfhydryl side chain of cysteine residues in proteins, is a cornerstone of modern chemical biology and drug development. This powerful strategy enables the site-specific attachment of probes, drugs, and other functionalities to proteins, allowing for the investigation of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials. Among the diverse reagents available for thiol modification, pyridylthio derivatives have emerged as a versatile and widely utilized class of compounds.
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of pyridylthio derivatives for thiol modification. We will delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their use, and explore their application in dissecting cellular signaling pathways.
Core Principles of Pyridylthio-Based Thiol Modification
The primary mechanism of action for pyridylthio derivatives in thiol modification is the thiol-disulfide exchange reaction. The most common pyridylthio reagents are pyridyl disulfides, such as 2,2'-dithiodipyridine (B1663999) (2-PDS) and 4,4'-dithiodipyridine (4-PDS). In this reaction, the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the disulfide bond of the pyridyl disulfide reagent. This results in the formation of a new, mixed disulfide bond between the protein and the modifying agent, and the release of a pyridine-2-thione or pyridine-4-thione molecule.
The release of the thiopyridone byproduct is a key feature of this reaction, as its concentration can be monitored spectrophotometrically to quantify the extent of the thiol modification in real-time.[1]
Quantitative Data on Thiol Modification
The efficiency and specificity of thiol modification are critical for successful bioconjugation. The reactivity of pyridylthio derivatives is influenced by several factors, including the pKa of the target thiol, the pH of the reaction medium, and the specific pyridylthio reagent used. The thiolate anion (R-S⁻) is the reactive species, so a pH above the pKa of the cysteine thiol (typically ~8.5) favors the reaction. However, to maintain selectivity over other nucleophilic residues like lysine, reactions are often performed at a pH between 7 and 8.
Below are tables summarizing the kinetic data for the reaction of common pyridyl disulfide reagents with thiol-containing molecules.
Table 1: Second-Order Rate Constants for the Reaction of Dithiodipyridines with Thiols
| Pyridyl Disulfide Reagent | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 2,2'-Dithiodipyridine (2-PDS) | L-Cysteine | 7.0 | 25 | ~1.5 x 10³ | [2][3] |
| 4,4'-Dithiodipyridine (4-PDS) | L-Cysteine | 7.0 | 25 | ~2.5 x 10⁴ | [2][4] |
| 2,2'-Dithiodipyridine (2-PDS) | Glutathione (GSH) | 7.4 | 25 | ~1.0 x 10³ | [2][3] |
| 4,4'-Dithiodipyridine (4-PDS) | Glutathione (GSH) | 7.4 | 25 | ~1.8 x 10⁴ | [2][4] |
Note: Rate constants can vary depending on buffer conditions and the specific protein microenvironment of the cysteine residue.
Table 2: Comparison of Thiol-Reactive Chemistries
| Reagent Class | Linkage Formed | Stability | Key Advantages | Key Disadvantages |
| Pyridyl Disulfides | Disulfide | Reversible (reducible) | Reaction can be monitored spectrophotometrically; Reversible linkage allows for cleavable conjugates. | Linkage is not stable in reducing environments. |
| Maleimides | Thioether | Stable | High reactivity and specificity at neutral pH. | Potential for retro-Michael reaction leading to de-conjugation. |
| Haloacetamides | Thioether | Very Stable | Forms a highly stable, irreversible bond. | Can have off-target reactivity with other nucleophiles (e.g., histidine). |
| Pyridylsulfones | Thioether | Stable | Good stability. | Generally slower reaction kinetics compared to maleimides. |
Experimental Protocols
Protocol 1: Synthesis of a Generic N-Substituted 2-Pyridyl Disulfide Derivative
This protocol describes a general method for the synthesis of N-substituted 2-pyridyl disulfide derivatives, which can be used to introduce a variety of functionalities for bioconjugation. A common example is the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a widely used heterobifunctional crosslinker.
Materials:
-
2,2'-Dithiodipyridine
-
3-Mercaptopropionic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Trifluoroacetic acid (TFA) (for deprotection if using protected amines)
Procedure:
-
Synthesis of 3-(2-pyridyldithio)propionic acid:
-
Dissolve 2,2'-dithiodipyridine (1.1 eq) in methanol (B129727).
-
Add a solution of 3-mercaptopropionic acid (1.0 eq) in methanol dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash chromatography on silica (B1680970) gel.
-
-
Activation with N-Hydroxysuccinimide:
-
Dissolve the 3-(2-pyridyldithio)propionic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/hexane to obtain the pure N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
-
Protocol 2: Protein Modification with a Pyridyl Disulfide Reagent (e.g., SPDP)[5]
This protocol outlines the general procedure for labeling a protein with a pyridyl disulfide-containing reagent like SPDP.[5]
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SPDP stock solution (e.g., 20 mM in DMSO or DMF)
-
Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS) with EDTA (PBS-EDTA)
-
Acetate buffer (for selective reduction)
Procedure:
-
Modification of Protein with SPDP:
-
Dissolve the protein to be modified in PBS-EDTA to a concentration of 2-5 mg/mL.[5]
-
Add the SPDP stock solution to the protein solution at a molar ratio of 10-20 fold excess of SPDP to protein.[5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5]
-
Remove excess, non-reacted SPDP and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with PBS-EDTA.[5]
-
-
Reduction of the SPDP-modified Protein (to generate a free thiol):
-
Conjugation of the Two Proteins:
-
Mix the SPDP-modified protein with the thiol-containing protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the resulting conjugate using size-exclusion chromatography.
-
Protocol 3: Quantification of Protein Thiols using 4,4'-Dithiodipyridine (4-PDS)[6][7]
This method provides a highly sensitive assay for the quantification of thiol groups in proteins.[6][7]
Materials:
-
Protein sample
-
4,4'-Dithiodipyridine (4-PDS) stock solution (e.g., 10 mM in ethanol)
-
Sodium borohydride (B1222165) (for total thiol quantification)
-
Guanidine (B92328) hydrochloride (denaturant)
-
Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0
-
Spectrophotometer
Procedure:
-
Preparation of Protein Sample:
-
Dissolve the protein sample in the buffer containing 6 M guanidine hydrochloride to ensure denaturation and exposure of all thiol groups.
-
-
Quantification of Free Thiols:
-
Add a known volume of the protein solution to a cuvette.
-
Add a small volume of the 4-PDS stock solution to the cuvette and mix.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 324 nm.
-
The concentration of thiol groups is calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-thiopyridone being approximately 19,800 M⁻¹cm⁻¹ at 324 nm.
-
-
Quantification of Total Thiols (Free Thiols + Reduced Disulfides):
-
To the denatured protein sample, add a small amount of solid sodium borohydride to reduce all disulfide bonds.
-
Incubate for 30 minutes at room temperature.
-
Quench the excess sodium borohydride by adding a small amount of acid (e.g., HCl) until bubbling ceases.
-
Neutralize the solution with a base (e.g., NaOH).
-
Proceed with the quantification of thiols using 4-PDS as described in step 2.
-
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the role of pyridylthio derivatives in studying signaling pathways.
Experimental Workflow: Protein-Protein Conjugation using SPDP
Caption: Workflow for heterobifunctional crosslinking using SPDP.
Signaling Pathway: Probing the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that, when modified by electrophiles or oxidants, lead to the release and nuclear translocation of the transcription factor Nrf2. Pyridylthio derivatives can be used as tools to mimic this modification and study the downstream effects.[8][9][10]
Caption: Pyridylthio derivatives can modify Keap1, activating the Nrf2 antioxidant response.
Signaling Pathway: Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are key regulators of signal transduction pathways, and their activity is controlled by the redox state of a catalytic cysteine residue.[11][12] Pyridylthio derivatives can be used as probes to study the redox regulation of PTPs by forming a mixed disulfide with the active site cysteine, thereby inhibiting its activity.[13]
Caption: Inhibition of PTP signaling by pyridylthio-mediated thiol modification.
Conclusion
Pyridylthio derivatives represent a powerful and versatile class of reagents for the selective modification of thiol groups in biomolecules. Their predictable reactivity, coupled with the ability to monitor the reaction in real-time, makes them invaluable tools for researchers in academia and industry. This guide has provided a comprehensive overview of their discovery, quantitative reactivity, and practical application, including detailed experimental protocols and visualizations of their use in studying cellular signaling. As the fields of chemical biology and drug development continue to evolve, the utility of pyridylthio derivatives in creating sophisticated bioconjugates and probing complex biological processes is certain to expand.
References
- 1. Redox Regulation of Mitochondrial Fission Protein Drp1 by Protein Disulfide Isomerase Limits Endothelial Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of S-(Pyridin-2-ylthio)-L-homocysteine
Disclaimer: This document provides a detailed overview of the putative mechanism of action for S-(Pyridin-2-ylthio)-L-homocysteine, targeted at researchers, scientists, and drug development professionals. It is important to note that specific literature detailing the comprehensive biological effects and mechanism of action of this particular molecule is limited. Therefore, this guide is constructed based on the well-established principles of thiol-disulfide exchange chemistry and the extensively documented biological roles of L-homocysteine.
Introduction and Proposed Primary Mechanism
S-(Pyridin-2-ylthio)-L-homocysteine is a small molecule comprised of an L-homocysteine core linked to a 2-thiopyridine group via a disulfide bond. Structurally, it is designed to be a highly reactive thiol-specific agent.[1] The primary mechanism of action is predicted to be a thiol-disulfide exchange reaction with accessible cysteine residues on proteins and other biological thiols.
In this proposed mechanism, a nucleophilic thiolate anion (from a cysteine residue on a target protein) attacks the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine. This reaction results in the formation of a new, mixed disulfide bond between the protein and the homocysteine moiety, with the concomitant release of 2-thiopyridone (the more stable tautomer of 2-mercaptopyridine). Subsequently, the newly formed protein-homocysteine mixed disulfide can be reduced by intracellular reducing agents like glutathione (B108866), releasing the free L-homocysteine and regenerating the protein's native thiol group. This process effectively delivers a molecule of L-homocysteine to the vicinity of the target protein.
Downstream Cellular Effects of L-Homocysteine Release
The localized release of L-homocysteine can trigger a cascade of cellular events, primarily driven by the known bioactivity of homocysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of pathologies, particularly cardiovascular and neurovascular diseases.[2] The key downstream effects are detailed below.
Protein Homocysteinylation and Functional Impairment
The released homocysteine can react with other protein cysteine residues to form stable mixed disulfides, a post-translational modification termed S-homocysteinylation. This modification can alter the structure and function of proteins.
-
Metallothionein: Homocysteinylation of metallothionein, a cysteine-rich protein crucial for zinc homeostasis and scavenging reactive oxygen species (ROS), impairs its zinc-binding capacity and abrogates its superoxide (B77818) dismutase activity. This leads to a disruption of both zinc and redox homeostasis.
-
Fibronectin: Modification of fibronectin by homocysteine can impair its ability to bind to fibrin, potentially affecting blood clotting and wound healing processes.
-
Enzyme Inhibition: Homocysteine has been shown to directly inhibit enzymes such as glutathione peroxidase (GPx-1), a key antioxidant enzyme.
Induction of Oxidative Stress
Homocysteine is a pro-oxidant that can increase the production of reactive oxygen species (ROS) and induce oxidative stress. This can occur through several mechanisms:
-
Autooxidation: The thiol group of homocysteine can auto-oxidize in the presence of transition metals, generating superoxide radicals and hydrogen peroxide.
-
eNOS Uncoupling: In endothelial cells, homocysteine can uncouple endothelial nitric oxide synthase (eNOS), causing it to produce superoxide instead of nitric oxide (NO), leading to endothelial dysfunction.[3]
-
Inhibition of Antioxidant Enzymes: As mentioned, homocysteine can inhibit crucial antioxidant enzymes like GPx-1.
Disruption of Methylation Reactions
Homocysteine is a key intermediate in the methionine cycle. Its accumulation can inhibit S-adenosyl-L-homocysteine hydrolase (SAHase), the enzyme responsible for hydrolyzing S-adenosyl-L-homocysteine (SAH). The resulting buildup of SAH is a potent feedback inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. This can lead to widespread hypomethylation of DNA, RNA, and proteins, profoundly affecting gene expression and cellular function.
Quantitative Data on Homocysteine Effects
While specific quantitative data for S-(Pyridin-2-ylthio)-L-homocysteine is not available, the following table summarizes reported effects of L-homocysteine from various studies to provide context for its potential biological potency.
| Target/Process | Effect | Concentration Range | System |
| Glutathione Peroxidase (GPx-1) | Dose-dependent inhibition of activity | 0 - 300 µM | Cultured rat aortic smooth muscle cells |
| Dimethylarginine Dimethylaminohydrolase (DDAH) | Dose-dependent inhibition of activity | 0 - 300 µM | Recombinant human DDAH-1 |
| Intracellular Free Zinc | Dose-dependent increase | Not specified | Zinquin-loaded human aortic endothelial cells |
| Intracellular ROS | Dramatic increase after 6 hours | Not specified | Human aortic endothelial cells |
| Lipid Peroxidation | Stereospecific increase | Micromolar levels | Cultured endothelial cells[3] |
Experimental Protocols
To investigate the proposed mechanism of action for S-(Pyridin-2-ylthio)-L-homocysteine, the following experimental protocols are recommended.
Protocol for Thiol-Disulfide Exchange Assay
This assay confirms the reactivity of the compound with a model thiol, such as L-cysteine or glutathione (GSH), by monitoring the release of 2-thiopyridone.
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
L-cysteine or GSH
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the target thiol (L-cysteine or GSH) in the Reaction Buffer.
-
In a cuvette, add Reaction Buffer and the S-(Pyridin-2-ylthio)-L-homocysteine solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the target thiol solution (e.g., to a final concentration of 1 mM).
-
Immediately monitor the increase in absorbance at 343 nm (the λmax of 2-thiopyridone) over time.
-
Calculate the rate of reaction from the initial linear phase of the absorbance curve.
Protocol for Mass Spectrometry-Based Identification of Homocysteinylated Proteins
This protocol outlines a general workflow to identify cellular proteins that are modified by the compound.
Materials:
-
Cell culture system (e.g., human endothelial cells)
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Lysis Buffer with alkylating agent (e.g., N-ethylmaleimide, NEM) to block free thiols
-
Reducing agent (e.g., DTT or TCEP)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with S-(Pyridin-2-ylthio)-L-homocysteine (and a vehicle control) for a specified time.
-
Wash cells and lyse them in a buffer containing NEM to cap all free thiols, preventing post-lysis disulfide exchange.
-
Perform a protein precipitation (e.g., acetone) to remove non-protein components.
-
Resuspend the protein pellet, reduce all disulfide bonds with DTT or TCEP, and then alkylate the newly exposed thiols with a different alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to search for peptides containing a cysteine residue modified with a homocysteine adduct (mass shift of +117.02 Da for the reduced and alkylated form).
Protocol for Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the induction of oxidative stress in cells upon treatment with the compound.
Materials:
-
Cell culture system
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
2',7'-Dichlorofluorescin diacetate (DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with DCFDA dye (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with various concentrations of S-(Pyridin-2-ylthio)-L-homocysteine. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Normalize the fluorescence of treated cells to that of control cells to determine the fold-increase in ROS production.
Conclusion and Potential Applications
The mechanism of action of S-(Pyridin-2-ylthio)-L-homocysteine is likely centered on its ability to undergo thiol-disulfide exchange, leading to the modification of protein thiols and the localized release of L-homocysteine. This release can induce a range of downstream effects, including protein dysfunction via S-homocysteinylation, oxidative stress, and the disruption of cellular methylation pathways.
For drug development professionals, this molecule could serve as a tool to study the acute effects of hyperhomocysteinemia in a targeted cellular context. Its reactive nature could be harnessed to develop probes for identifying proteins with highly accessible cysteine residues or to design pro-drugs that release homocysteine upon encountering a specific reductive environment. Further research is necessary to validate this proposed mechanism and to explore the full therapeutic or toxicological profile of this compound.
References
S-(Pyridin-2-ylthio)-L-homocysteine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for S-(Pyridin-2-ylthio)-L-homocysteine is limited. This guide provides available information and extrapolates from data on the parent compound, L-homocysteine, and related chemical principles. All data for L-homocysteine is presented for reference and should not be considered a direct substitute for experimental determination for S-(Pyridin-2-ylthio)-L-homocysteine.
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive compound utilized in biochemical assays and as a potential building block in drug development. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide synthesizes the available information on the solubility and stability of S-(Pyridin-2-ylthio)-L-homocysteine, provides generalized experimental protocols for its characterization, and discusses its potential degradation pathways and involvement in biochemical processes.
Physicochemical Properties
2.1. Solubility
For reference, the solubility of the parent compound, L-homocysteine, is provided below.
Table 1: Solubility of L-homocysteine (Reference Data)
| Solvent System | Temperature (°C) | Solubility |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~ 5 mg/mL |
| Water | 25 | Not Specified |
| Ethanol | 25 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 25 | Not Specified |
Note: This data is for L-homocysteine and should be used as a general guideline only. Experimental determination of the solubility of S-(Pyridin-2-ylthio)-L-homocysteine is highly recommended.
2.2. Stability
The stability of S-(Pyridin-2-ylthio)-L-homocysteine is a critical factor for its storage, handling, and application. The disulfide bond is susceptible to cleavage under reducing conditions. The pyridine (B92270) ring itself is relatively stable but can be subject to degradation under harsh conditions.
Vendor recommendations for storage provide some qualitative insights into its stability:
-
Storage Temperature: Recommendations vary from room temperature to cold-chain transportation, suggesting that lower temperatures are preferable for long-term stability.[1][2]
-
Atmosphere: As with many thiol and disulfide-containing compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Table 2: Stability of L-homocysteine in Aqueous Solution (Reference Data)
| Condition | Observation |
| Aqueous Solution | Not recommended for storage for more than one day.[3] |
| Plasma (whole blood) at room temperature | Unstable; concentration increases over time. |
| Plasma (whole blood) at 4°C | More stable than at room temperature. |
Note: This data is for L-homocysteine and highlights the general instability of homocysteine derivatives in aqueous media. The pyridylthio group may influence the stability profile of the S-(Pyridin-2-ylthio) derivative.
Experimental Protocols
3.1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of S-(Pyridin-2-ylthio)-L-homocysteine to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the supernatant through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a standard curve with known concentrations of S-(Pyridin-2-ylthio)-L-homocysteine to quantify the concentration in the saturated solution.
-
3.2. Protocol for Assessing Stability by HPLC
This protocol provides a framework for evaluating the stability of S-(Pyridin-2-ylthio)-L-homocysteine under various conditions.
-
Sample Preparation:
-
Prepare stock solutions of S-(Pyridin-2-ylthio)-L-homocysteine in a suitable solvent (e.g., DMSO or an aqueous buffer).
-
Dilute the stock solution to a known concentration in the test buffers (e.g., buffers of different pH) or solutions containing potential interacting substances.
-
-
Incubation:
-
Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Immediately analyze the aliquots by a stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often suitable.
-
The mobile phase composition will need to be optimized to achieve good separation of the parent compound from any potential degradation products. A gradient elution with acetonitrile (B52724) and water containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (the pyridine ring will have a characteristic UV absorbance).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
4.1. Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of S-(Pyridin-2-ylthio)-L-homocysteine.
4.2. Homocysteine Metabolism Pathway
Caption: Simplified metabolic pathways of homocysteine.
Discussion
5.1. Potential Degradation Pathways
The primary point of instability in S-(Pyridin-2-ylthio)-L-homocysteine is the disulfide bond. This bond can be cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield L-homocysteine and pyridine-2-thiol. In biological systems, this reduction can be mediated by endogenous thiols like glutathione.
The pyridine ring is generally stable but can undergo degradation, particularly microbial degradation in environmental contexts, often initiated by hydroxylation.[2] However, under typical laboratory and physiological conditions, the disulfide bond is the more labile part of the molecule.
5.2. Role in Signaling Pathways and Drug Development
While there is no direct evidence of S-(Pyridin-2-ylthio)-L-homocysteine being involved in specific signaling pathways, its parent molecule, homocysteine, is a key metabolite in the methionine cycle and is implicated in various cellular processes and pathologies when its levels are dysregulated.[4] Elevated homocysteine levels are associated with oxidative stress and cardiovascular disease.
The pyridylthio group is a well-known leaving group in bioconjugation chemistry, often used to introduce a thiol-reactive handle onto molecules. In the context of S-(Pyridin-2-ylthio)-L-homocysteine, the molecule itself can act as a delivery agent for the homocysteine moiety to free thiols on proteins or other biomolecules via a disulfide exchange reaction. This reactivity makes it a useful tool for studying protein modification and function.
In drug development, the pyridylthio group can be incorporated into molecules to modulate their properties. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, potentially influencing binding to biological targets.[5] The nitrile group, often found in pyridine derivatives used in pharmaceuticals, can act as a key hydrogen bond acceptor or a bioisostere for other functional groups.[6][7]
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine is a valuable research tool with potential applications in drug development. While specific quantitative data on its solubility and stability are lacking, this guide provides a framework for its characterization based on the properties of its constituent parts and general chemical principles. The provided experimental protocols can be adapted to generate the necessary data for specific applications. Further research into the physicochemical properties of this compound will undoubtedly enhance its utility in various scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine: Biochemistry, Molecular Biology and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Handling and Storage of S-(Pyridin-2-ylthio)-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the handling, storage, and use of S-(Pyridin-2-ylthio)-L-homocysteine, a pivotal reagent in biochemical and pharmaceutical research. Due to the limited availability of in-depth stability and handling data specific to this compound, this document combines available information with established protocols for structurally similar thiol-reactive compounds to ensure a high standard of safety and experimental success.
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific labeling reagent utilized for the reversible modification of cysteine residues in proteins and peptides.[1] The resulting disulfide bond can be selectively cleaved under reducing conditions, making it a valuable tool in protein chemistry, drug delivery, and proteomic studies. Its structure features a homocysteine backbone linked to a 2-thiopyridine moiety, which acts as a leaving group upon reaction with a free thiol.
Physicochemical Properties
A summary of the key physicochemical properties of S-(Pyridin-2-ylthio)-L-homocysteine is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂S₂ |
| Molecular Weight | 244.33 g/mol [2] |
| CAS Number | 2668173-78-0 |
| Appearance | Solid (presumed) |
| Solubility | Information not available. Likely soluble in aqueous buffers and polar organic solvents like DMSO and DMF. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and reactivity of S-(Pyridin-2-ylthio)-L-homocysteine. The recommendations below are compiled from supplier information and best practices for similar pyridyl disulfide compounds.
General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Hygienic Practices: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Storage Recommendations
There is some variation in storage temperature recommendations from commercial suppliers. To ensure maximum stability, the most conservative approach is advised.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[3] Short-term storage at room temperature may be acceptable for some suppliers. | Low temperatures minimize degradation pathways such as hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Pyridyl disulfide compounds can be sensitive to air and moisture.[4] |
| Light | Protect from light. | Many organic reagents are light-sensitive. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Moisture can lead to hydrolysis of the compound. |
Solution Stability
-
Aqueous Solutions: Prepare aqueous solutions fresh for each use. The disulfide bond may be susceptible to hydrolysis, especially at neutral to basic pH.
-
Organic Solvents: Solutions in anhydrous organic solvents like DMSO or DMF are generally more stable. However, long-term storage in solution is not recommended.
Experimental Protocols
The following are detailed methodologies for the use of S-(Pyridin-2-ylthio)-L-homocysteine in the common application of protein thiol modification.
General Workflow for Protein Thiol Labeling
The following diagram illustrates a typical workflow for the modification of protein cysteine residues with S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: A typical experimental workflow for protein thiol labeling.
Detailed Protocol for Protein Thiol Modification
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable degassed buffer at a pH between 7.0 and 7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2). The buffer should not contain any primary amines or thiols.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature. If dithiothreitol (B142953) (DTT) is used, it must be removed by dialysis or gel filtration before adding the labeling reagent.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in anhydrous DMSO or DMF. A typical concentration is 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Purification:
-
Remove the excess unreacted labeling reagent and the 2-thiopyridone byproduct by dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.
-
-
Characterization:
-
The extent of labeling can be determined spectrophotometrically by measuring the release of 2-thiopyridone at 343 nm (ε = 8080 M⁻¹cm⁻¹).
-
Confirm the modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the homocysteine moiety.
-
Safety and Toxicology
Detailed toxicological data for S-(Pyridin-2-ylthio)-L-homocysteine is not available. The following information is based on general principles for handling laboratory chemicals and data for related compounds.
Hazard Identification
| Hazard | Description |
| Acute Toxicity | Not classified. May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory/Skin Sensitization | No data available. |
| Carcinogenicity | No data available. |
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety procedures when handling S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: A flowchart of safety procedures for handling the reagent.
Signaling Pathways and Applications
While S-(Pyridin-2-ylthio)-L-homocysteine is a synthetic reagent and not directly involved in biological signaling pathways, its application in modifying proteins allows for the study of such pathways. For example, by attaching probes or drugs to specific cysteine residues, researchers can investigate protein function, localization, and interactions within a signaling cascade.
The reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a protein thiol and the subsequent cleavage of the introduced disulfide bond can be represented as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of S-ribosyl-L-homocysteine and activity assay as a LuxS substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Safety and Handling of S-(Pyridin-2-ylthio)-L-homocysteine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. S-(Pyridin-2-ylthio)-L-homocysteine is a chemical for research use only. A specific, official Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, the safety and handling precautions outlined below are based on the chemical's structure, its known reactivity as a thiol-specific reagent, and the hazard profiles of its constituent moieties (pyridine and homocysteine). Users must consult the official SDS provided by their supplier and perform their own risk assessment before handling this compound.
Chemical Identification and Properties
S-(Pyridin-2-ylthio)-L-homocysteine is a biochemical reagent primarily used for the reversible thiolation of proteins.[1] It introduces a disulfide bond at cysteine residues, which can be cleaved under reducing conditions.[1]
| Property | Data | Reference |
| IUPAC Name | (2S)-2-amino-4-(pyridin-2-yl disulfanyl)butanoic acid | [1] |
| Synonyms | S-Pyridin-2-ylthio-L-homocysteine | [1] |
| CAS Number | 2668173-78-0 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂S₂ | [2] |
| Molecular Weight | 244.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical) | [3] |
| Storage Temperature | Store desiccated at -20°C. Protect from light. | [3][4] |
Hazard Identification and Assessment
While specific toxicological data for S-(Pyridin-2-ylthio)-L-homocysteine is not available, a hazard assessment can be inferred from its structure and reactivity.
-
Reactivity: As a thiol-specific reagent, it will readily react with sulfhydryl groups, including those on proteins and peptides within the body.[1] This reactivity is the basis for potential biological disruption. S-thiolation of critical protein cysteine residues could impair their function.[5]
-
Homocysteine Moiety: Elevated levels of L-homocysteine are associated with neurotoxicity and cardiovascular disease, largely through mechanisms involving oxidative stress.[6][7] While this compound is not L-homocysteine, its metabolism or degradation could potentially release related toxic species.
-
Pyridine Moiety: Pyridine is a flammable compound that is harmful if swallowed, inhaled, or absorbed through the skin. It is a known skin and eye irritant and has been associated with adverse effects on the liver and kidneys in animal studies.[8]
Inferred GHS Classification (Precautionary):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Note: This classification is inferred and should be confirmed with a supplier-specific SDS.
Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. Dispose of contaminated gloves after use. Wear a fully buttoned lab coat.[10] |
| Respiratory Protection | If working outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with a particle filter.[9] |
| Hygiene Measures | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][10] |
Experimental Protocols and Procedures
General Handling Workflow
The following diagram outlines the standard workflow for safely handling S-(Pyridin-2-ylthio)-L-homocysteine in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S-(Pyridin-2-ylthio)homocysteine|BLD Pharm [bldpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. eaglebio.com [eaglebio.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with S-(Pyridin-2-ylthio)-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine (SPTH) is a thiol-reactive labeling reagent used for the site-specific modification of cysteine residues in proteins and peptides. This reagent facilitates the formation of a reversible disulfide bond between the homocysteine moiety and a free sulfhydryl group on the target protein. This bioconjugation strategy is valuable for a variety of applications, including the attachment of reporter molecules, the creation of antibody-drug conjugates (ADCs), and the study of protein structure and function. The disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents, allowing for the controlled release of the conjugated molecule. This application note provides detailed protocols for protein labeling with SPTH, quantification of the labeling efficiency, and cleavage of the resulting disulfide bond.
Principle of the Reaction
The labeling reaction is based on a thiol-disulfide exchange mechanism. The pyridyl disulfide group of SPTH reacts with the free sulfhydryl group of a cysteine residue on the protein. This reaction results in the formation of a new, stable disulfide bond between the protein and the homocysteine portion of the reagent, with the concomitant release of pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically to quantify the extent of the reaction.
Quantitative Data Summary
The efficiency and kinetics of the labeling reaction are influenced by several factors, including pH, temperature, and the accessibility of the cysteine residue. The following table summarizes key quantitative parameters associated with pyridyl disulfide-based protein labeling.
| Parameter | Typical Value/Range | Conditions | Reference |
| Reaction pH | 7.2 - 8.0 | Optimal for specific reaction with thiols | [Generic protocols for pyridyl disulfide reagents] |
| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for labeling | [Generic protocols for pyridyl disulfide reagents] |
| Reaction Time | 30 minutes - 16 hours | Dependent on protein and reagent concentration | [Generic protocols for pyridyl disulfide reagents] |
| Second-Order Rate Constant (k) | 0.1 - 10 M⁻¹s⁻¹ | Non-catalyzed reaction at pH 7 | [1][2] |
| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ at 343 nm | For quantification of labeling | [Generic protocols for pyridyl disulfide reagents] |
| Cleavage Agent | 25-50 mM Dithiothreitol (DTT) | For disulfide bond reduction | [Generic protocols for pyridyl disulfide reagents] |
| Cleavage Time | 30 - 120 minutes | At room temperature | [Generic protocols for pyridyl disulfide reagents] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH between 7.2 and 8.0. A suitable buffer is 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. The protein concentration should typically be in the range of 1-5 mg/mL. If the protein contains disulfide bonds that are not to be labeled, ensure they remain oxidized. If the target cysteine is in a disulfide bond, it must first be selectively reduced.
-
SPTH Stock Solution: Immediately before use, dissolve the S-(Pyridin-2-ylthio)-L-homocysteine in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10-25 mM. SPTH is moisture-sensitive, so it should be stored in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Protein Labeling Protocol
-
Molar Ratio: Determine the desired molar excess of SPTH to protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein and desired degree of labeling.
-
Reaction: Add the calculated volume of the SPTH stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. For less reactive cysteines or lower concentrations, the incubation time can be extended up to 16 hours.
-
Purification: Remove the excess, unreacted SPTH and the pyridine-2-thione byproduct by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer for the labeled protein (e.g., PBS).
Quantification of Labeling (Degree of Labeling)
The degree of labeling (DOL), which is the average number of SPTH molecules conjugated per protein molecule, can be determined by measuring the concentration of pyridine-2-thione released upon reduction of an aliquot of the labeled protein.
-
Sample Preparation: Take a known concentration of the purified, labeled protein.
-
Blank Measurement: Measure the absorbance of the labeled protein solution at 343 nm. This will serve as the blank.
-
Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to the protein solution to a final concentration of 50 mM.
-
Incubation: Incubate at room temperature for 15 minutes to ensure complete cleavage of the disulfide bond and release of pyridine-2-thione.
-
Absorbance Measurement: Measure the absorbance of the solution at 343 nm.
-
Calculation: Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient) is 8,080 M⁻¹cm⁻¹. The DOL is then calculated as the molar ratio of pyridine-2-thione to the protein.
Cleavage of the Disulfide Bond
The disulfide bond linking the homocysteine moiety to the protein can be cleaved to release the conjugated molecule.
-
Add Reducing Agent: To the solution of the labeled protein, add a reducing agent such as DTT to a final concentration of 25-50 mM.
-
Incubation: Incubate the reaction at room temperature for 30-120 minutes.
-
Purification (Optional): If required, the released molecule can be separated from the protein using standard purification techniques such as dialysis, gel filtration, or chromatography.
Visualizations
Caption: Experimental workflow for protein labeling with SPTH.
Caption: Reaction mechanism of SPTH with a protein cysteine residue.
References
Application Notes and Protocols for S-(Pyridin-2-ylthio)-L-homocysteine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a versatile thiol-specific labeling reagent utilized in various biochemical and enzymatic assays.[1] Its core structure features a homocysteine molecule linked to a 2-thiopyridine group via a disulfide bond. This reagent provides a reliable method for the quantification of free sulfhydryl groups and for studying the kinetics of enzymes involved in thiol-disulfide exchange reactions, such as cysteine proteases and thiol isomerases.
The primary application of S-(Pyridin-2-ylthio)-L-homocysteine in enzymatic assays is based on the thiol-disulfide exchange reaction. In this reaction, a free thiol group from an enzyme or a substrate attacks the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine. This results in the formation of a new disulfide bond and the release of 2-thiopyridone, the more stable tautomer of 2-mercaptopyridine. The released 2-thiopyridone can be monitored spectrophotometrically, as it exhibits a strong absorbance at approximately 343 nm. This allows for a continuous and sensitive measurement of enzymatic activity.
Principle of the Assay
The enzymatic assay using S-(Pyridin-2-ylthio)-L-homocysteine is based on a thiol-disulfide exchange reaction. The key steps are:
-
Enzymatic Reaction: A thiol-containing substrate or an enzyme with a reactive cysteine residue interacts with S-(Pyridin-2-ylthio)-L-homocysteine.
-
Thiol-Disulfide Exchange: The thiol group (-SH) of the enzyme or substrate attacks the disulfide bond of S-(Pyridin-2-ylthio)-L-homocysteine.
-
Release of 2-Thiopyridone: This exchange reaction releases 2-thiopyridone.
-
Spectrophotometric Detection: The concentration of the released 2-thiopyridone is quantified by measuring the increase in absorbance at or near 343 nm. The rate of this increase is directly proportional to the enzyme activity.
Applications
-
Enzyme Activity Assays: Particularly useful for enzymes with a reactive cysteine in their active site, such as cysteine proteases (e.g., papain, cathepsins) and thiol isomerases (e.g., protein disulfide isomerase).
-
Enzyme Inhibition Studies: Can be used to screen for and characterize inhibitors of thiol-dependent enzymes.
-
Quantification of Thiols: Determination of the concentration of free sulfhydryl groups in proteins and other molecules.
-
Probing Active Site Accessibility: Can be used to investigate the accessibility of cysteine residues within an enzyme's active site.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of S-(Pyridin-2-ylthio)-L-homocysteine and the detection of its reaction product, 2-thiopyridone.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of 2-Thiopyridone | ~8,080 M⁻¹cm⁻¹ | General knowledge for pyridyl disulfide assays |
| Wavelength of Maximum Absorbance (λmax) for 2-Thiopyridone | 343 nm | [2] |
| Optimal pH Range for Thiol-Disulfide Exchange | 7.0 - 8.0 | [3] |
| Typical Concentration of S-(Pyridin-2-ylthio)-L-homocysteine in Assays | 50 - 200 µM | General protocol for similar reagents |
| Typical Enzyme Concentration in Assays | 10 - 100 nM | Dependent on enzyme activity |
Experimental Protocols
General Protocol for Assaying a Thiol-Dependent Enzyme
This protocol provides a general framework for measuring the activity of a thiol-dependent enzyme using S-(Pyridin-2-ylthio)-L-homocysteine. The specific concentrations of the enzyme, substrate, and reagent may need to be optimized for each particular enzyme.
Materials:
-
Purified thiol-dependent enzyme
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Substrate for the enzyme (if applicable)
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 343 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine (e.g., 10 mM in DMSO or ethanol). Store protected from light.
-
Prepare the Assay Buffer and ensure its pH is accurately adjusted.
-
Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay will need to be determined empirically.
-
If a substrate is required for the enzyme's activity, prepare a stock solution of the substrate.
-
-
Assay Setup:
-
Set up the reactions in a 96-well microplate or cuvettes.
-
Prepare a reaction mixture containing the Assay Buffer and the enzyme's substrate (if required).
-
Add the S-(Pyridin-2-ylthio)-L-homocysteine to the reaction mixture to achieve the desired final concentration (e.g., 100 µM).
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 343 nm over time.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 343 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min/mg) = (ΔA₃₄₃/min) / (ε * l * [Enzyme]) where:
-
ΔA₃₄₃/min is the initial rate of change in absorbance at 343 nm.
-
ε is the molar extinction coefficient of 2-thiopyridone (~8,080 M⁻¹cm⁻¹).
-
l is the path length of the cuvette or well (in cm).
-
[Enzyme] is the concentration of the enzyme in the assay (in mg/mL).
-
-
Controls:
-
No-enzyme control: A reaction mixture without the enzyme to measure the rate of non-enzymatic reaction.
-
No-substrate control (if applicable): A reaction mixture without the enzyme's substrate to determine if the enzyme reacts directly with S-(Pyridin-2-ylthio)-L-homocysteine.
Visualizations
Caption: Experimental workflow for a typical enzymatic assay.
Caption: Reaction mechanism of the thiol-disulfide exchange assay.
References
Application Notes and Protocols for Detecting Free Thiols in Proteins using S-(Pyridin-2-ylthio)-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive reagent designed for the detection and quantification of free sulfhydryl groups in proteins, peptides, and other molecules. This reagent is structurally analogous to the well-characterized compound N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), sharing the same reactive pyridyl disulfide moiety. The core of its functionality lies in a disulfide exchange reaction with a free thiol group, leading to the formation of a stable disulfide bond with the target molecule and the release of a chromogenic leaving group, pyridine-2-thione. The amount of pyridine-2-thione released can be quantified spectrophotometrically, allowing for an indirect measurement of the free thiol content. This application note provides detailed protocols for the use of S-(Pyridin-2-ylthio)-L-homocysteine in protein thiol quantification and modification.
Principle of the Assay
The fundamental principle of using S-(Pyridin-2-ylthio)-L-homocysteine for thiol detection is a thiol-disulfide exchange reaction. The reagent reacts with a free sulfhydryl group (R-SH) on a protein, resulting in the formation of a new disulfide bond between the protein and the homocysteine moiety of the reagent. This reaction concomitantly releases pyridine-2-thione, which exhibits a distinct absorbance maximum at 343 nm. The molar concentration of the released pyridine-2-thione, and therefore the concentration of free thiols in the protein sample, can be determined by measuring the absorbance at this wavelength.
Data Presentation
Table 1: Properties of S-(Pyridin-2-ylthio)-L-homocysteine and Pyridine-2-thione
| Property | Value | Reference |
| Molecular Weight of S-(Pyridin-2-ylthio)-L-homocysteine | 244.33 g/mol | [1] |
| Reactive Group | Pyridyl disulfide | [2] |
| Target Functional Group | Free thiol (sulfhydryl) | [2] |
| Leaving Group | Pyridine-2-thione | |
| Wavelength of Maximum Absorbance (λmax) of Pyridine-2-thione | 343 nm | |
| Molar Extinction Coefficient (ε) of Pyridine-2-thione at 343 nm | 8,080 M⁻¹cm⁻¹ |
Experimental Protocols
The following protocols are adapted from established procedures for the analogous reagent, SPDP. Researchers should consider these as a starting point and may need to optimize conditions for their specific protein of interest.
Protocol 1: Quantification of Free Thiols in a Protein Sample
This protocol outlines the steps to determine the number of free sulfhydryl groups per mole of protein.
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Spectrophotometer capable of measuring absorbance at 343 nm
-
Cuvettes
Procedure:
-
Prepare S-(Pyridin-2-ylthio)-L-homocysteine Stock Solution:
-
Immediately before use, dissolve S-(Pyridin-2-ylthio)-L-homocysteine in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 4.89 mg in 1 mL of solvent.
-
-
Prepare Protein Sample:
-
Dissolve the protein of interest in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).
-
-
Reaction:
-
In a microcentrifuge tube, mix the protein solution with the S-(Pyridin-2-ylthio)-L-homocysteine stock solution. A 20 to 50-fold molar excess of the reagent over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the reaction mixture at 343 nm using the Reaction Buffer as a blank.
-
-
Calculation of Thiol Concentration:
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law: Concentration of thiols (M) = A₃₄₃ / ε Where:
-
A₃₄₃ is the absorbance at 343 nm.
-
ε is the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹).
-
-
-
Calculate Moles of Thiol per Mole of Protein:
-
Moles of thiol / Mole of protein = [Concentration of thiols (M)] / [Concentration of protein (M)]
-
Protocol 2: Modification of a Protein with S-(Pyridin-2-ylthio)-L-homocysteine
This protocol describes how to label a protein with the homocysteine-pyridyl disulfide moiety for subsequent applications, such as protein-protein conjugation.
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare S-(Pyridin-2-ylthio)-L-homocysteine Stock Solution:
-
Prepare a 20 mM stock solution as described in Protocol 1.
-
-
Prepare Protein Sample:
-
Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Reaction:
-
Add a 10 to 20-fold molar excess of the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to the protein solution.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Removal of Excess Reagent:
-
Remove unreacted S-(Pyridin-2-ylthio)-L-homocysteine and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Quantification of Modification (Optional but Recommended):
-
To determine the extent of modification, a small aliquot of the reaction mixture can be taken before the desalting step. The concentration of released pyridine-2-thione is measured at 343 nm as described in Protocol 1. This will give the number of homocysteine-pyridyl disulfide moieties incorporated per protein molecule.
-
Visualizations
Caption: Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a protein thiol.
References
Quantifying Protein Sulfhydryl Groups with Pyridyl Disulfides: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of free sulfhydryl (-SH) groups in proteins is a critical measurement in various fields of biological research and drug development. Cysteine residues, with their reactive thiol groups, play fundamental roles in protein structure, enzyme catalysis, and redox signaling. The modification of these groups can significantly impact a protein's function, making their quantification essential for understanding protein chemistry, developing antibody-drug conjugates (ADCs), and designing redox-responsive drug delivery systems.[1] Pyridyl disulfides are a class of reagents that react specifically with free sulfhydryl groups, providing a reliable and straightforward method for their spectrophotometric quantification. This application note provides detailed protocols and comparative data for the use of pyridyl disulfides and the related Ellman's reagent for the accurate determination of protein sulfhydryl content.
Principle of the Assay
Pyridyl disulfides, such as 2,2'-dipyridyl disulfide (2-PDS) and 4,4'-dipyridyl disulfide (4,4'-DTDP), react with free sulfhydryl groups in a thiol-disulfide exchange reaction. This reaction results in the formation of a mixed disulfide between the protein and the pyridyl moiety, and the release of a chromogenic pyridine-2-thione or pyridine-4-thione molecule. The concentration of the released thione can be determined spectrophotometrically, which is directly proportional to the concentration of sulfhydryl groups in the sample.[1]
A widely used related method is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The reaction of DTNB with a sulfhydryl group releases 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product with a strong absorbance at 412 nm.[2][3]
Reagents and Their Properties
A summary of the key reagents used for sulfhydryl group quantification is presented in the table below.
| Reagent | Common Name | Chromophore Released | Molar Extinction Coefficient (ε) | Wavelength (λmax) |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) | DTNB, Ellman's Reagent | 2-nitro-5-thiobenzoic acid (TNB) | 14,150 M⁻¹cm⁻¹[2] | 412 nm[3] |
| 2,2'-Dipyridyl disulfide | 2-PDS | Pyridine-2-thione | ~8,000 M⁻¹cm⁻¹ | 343 nm |
| 4,4'-Dipyridyl disulfide | 4,4'-DTDP | Pyridine-4-thione | ~19,800 M⁻¹cm⁻¹ | 324 nm[4] |
Experimental Protocols
Protocol 1: Quantification of Sulfhydryl Groups using Ellman's Reagent (DTNB)
This protocol is adapted from standard procedures for Ellman's assay.[2][5]
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Standard Curve Generation:
-
Prepare a series of cysteine standards by serially diluting the stock solution in Reaction Buffer to concentrations ranging from 0 to 1.5 mM.
-
To 50 µL of each standard, add 2.5 mL of Reaction Buffer and 50 µL of DTNB Stock Solution.
-
Incubate at room temperature for 15 minutes.[2]
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the concentration of cysteine to generate a standard curve.
-
-
Sample Analysis:
-
Prepare two tubes for each protein sample: one for the sample and one for a blank.
-
To each tube, add 1.25 mL of Reaction Buffer and 25 µL of DTNB Stock Solution.[2]
-
Add 125 µL of the protein sample to the sample tube and 125 µL of the protein's buffer to the blank tube.
-
Mix and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation of Sulfhydryl Concentration:
-
Subtract the absorbance of the blank from the absorbance of the sample.
-
Determine the concentration of sulfhydryl groups from the standard curve or calculate it using the Beer-Lambert law:
-
Concentration (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))[2]
-
-
Protocol 2: Quantification of Sulfhydryl Groups using 2,2'-Dipyridyl Disulfide (2-PDS)
This protocol outlines a general procedure for using 2-PDS.
Materials:
-
2,2'-Dipyridyl disulfide (2-PDS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]
-
Protein sample
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
2-PDS Stock Solution: Prepare a stock solution of 2-PDS in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the Reaction Buffer to the desired final concentration.
-
-
Sample Analysis:
-
Add the protein sample to the Reaction Buffer.
-
Add the 2-PDS solution to the protein sample. The final concentration of 2-PDS should be in excess of the expected sulfhydryl concentration.
-
Incubate the reaction mixture at room temperature. The reaction time may vary depending on the protein and should be optimized.
-
Monitor the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
-
Calculation of Sulfhydryl Concentration:
-
Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:
-
Concentration (M) = (Absorbance at 343 nm) / (8,000 M⁻¹cm⁻¹ * path length (cm))
-
-
Diagrams
Caption: Thiol-Disulfide Exchange Reaction.
References
Application Notes and Protocols for the Study of Cysteine-Engineered Proteins using Thiol-Reactive Probes
Introduction
Site-directed mutagenesis is a cornerstone of modern molecular biology, enabling the precise alteration of protein structure and function. A powerful application of this technique is the introduction of cysteine residues at specific locations within a protein's sequence.[1] Due to the unique nucleophilicity of its thiol (-SH) group, an engineered cysteine can act as a specific chemical handle for covalent modification.[2][3][4][5] This allows for the attachment of a wide array of probes, including fluorophores, biotin (B1667282) tags, and other reporter molecules, to study protein structure, function, and interactions.[2][3]
While the user specified S-(Pyridin-2-ylthio)-L-homocysteine, a compound that reacts with cysteine residues, the more extensively documented workflow involves engineering a cysteine into a protein via site-directed mutagenesis and then labeling it with a thiol-reactive probe, such as a maleimide (B117702) derivative. This document will focus on this established workflow, as the underlying principles of utilizing an engineered cysteine are broadly applicable to various thiol-reactive compounds. The protocols and data presented are based on commonly used reagents and methodologies in this field.
The overall process involves two key stages: the genetic modification of the protein to include a cysteine at a desired position, and the subsequent chemical labeling of this cysteine. This allows for targeted analysis of protein domains, conformational changes, and interactions with other molecules.
Section 1: Site-Directed Mutagenesis to Introduce Cysteine Residues
The introduction of a cysteine codon into a gene of interest is typically achieved through PCR-based site-directed mutagenesis. This method uses mutagenic primers to introduce the desired nucleotide change into a plasmid containing the gene.[1]
Experimental Protocol: PCR-Based Site-Directed Mutagenesis
This protocol is adapted from standard methodologies for introducing point mutations.
1. Primer Design:
-
Primers should be 25-45 bases in length.
-
The desired mutation (introducing a cysteine codon, e.g., TGC or TGT) should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.[1]
-
The melting temperature (Tm) of the primers should be ≥78°C.[1]
-
Aim for a GC content of 40-60%.[1]
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
The reaction mixture typically includes the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
-
A typical thermal cycling program is as follows:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
3. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product.[1]
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid intact.[1]
4. Transformation and Verification:
-
Transform competent E. coli cells with the DpnI-treated plasmid.
-
Plate on selective media and incubate overnight.
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Quantitative Data for Site-Directed Mutagenesis
The success of site-directed mutagenesis can be quantified at various stages. The following table summarizes key parameters.
| Parameter | Typical Value/Range | Notes |
| Mutagenesis Efficiency | 50-90% | Percentage of colonies containing the desired mutation. Varies with primer design and polymerase fidelity. |
| Plasmid Yield | 1-5 µg | From a standard miniprep of a positive clone, sufficient for subsequent steps. |
| Sequencing Confirmation | >95% | A high percentage of sequenced plasmids should confirm the mutation if the procedure is successful. |
Section 2: Labeling of Engineered Cysteine Residues
Once the cysteine mutant protein is expressed and purified, the engineered thiol group can be labeled with a probe of interest. Maleimide-based reagents are commonly used as they are highly selective for thiols.[2][3][4]
Experimental Protocol: Maleimide-Based Labeling of Cysteine
This protocol provides a general procedure for labeling a cysteine-engineered protein.
1. Protein Preparation:
-
The purified protein should be in a buffer at a pH between 6.5 and 7.5 for optimal maleimide reactivity.[1]
-
Ensure the protein solution is free of other thiol-containing compounds (e.g., DTT). If a reducing agent is needed, use a non-thiol-based reductant like Tris(2-carboxyethyl)phosphine (TCEP).[2] A 10- to 100-fold molar excess of TCEP can be used to ensure the cysteine is in its reduced state.[2]
2. Labeling Reaction:
-
Dissolve the maleimide-containing probe in a suitable solvent (e.g., DMSO).
-
Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.[2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
3. Quenching and Removal of Excess Label:
-
Stop the reaction by adding a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.[2] This will react with any unreacted maleimide.
-
Remove the excess, unreacted label and quenching reagent using size-exclusion chromatography or dialysis.
4. Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein using a standard protein assay.
-
Measure the concentration of the attached label via its absorbance at the appropriate wavelength.[2]
-
Calculate the degree of labeling (moles of label per mole of protein).[2]
Quantitative Data for Cysteine Labeling
The efficiency of the labeling reaction is a critical parameter.
| Parameter | Typical Value/Range | Reference | Notes |
| Coupling Efficiency | 70-90% | [2][3][5] | The percentage of protein molecules that become labeled. |
| Specificity | >95% | [2][3][5] | The labeling should be specific to the engineered cysteine. |
| Labeling Stoichiometry | ~1:1 (label:protein) | [2] | For a protein with a single engineered cysteine. |
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combining cysteine scanning with chemical labeling to map protein-protein interactions and infer bound structure in an intrinsically disordered region [frontiersin.org]
- 5. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of S-(Pyridin-2-ylthio)-L-homocysteine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive chemical probe of significant interest in drug discovery and development. Structurally, it features a homocysteine core linked to a pyridin-2-ylthio group via a disulfide bond. This functionality allows for the specific and reversible modification of cysteine residues on proteins and peptides. The ability to form a cleavable disulfide linkage is a key feature, enabling applications in bioconjugation, drug targeting, and the study of protein structure and function. This document provides detailed application notes and experimental protocols for the use of S-(Pyridin-2-ylthio)-L-homocysteine in drug discovery.
Application Notes
The primary application of S-(Pyridin-2-ylthio)-L-homocysteine in drug discovery revolves around its utility as a bioconjugation reagent. Its ability to react with free sulfhydryl groups on cysteine residues allows for the site-specific attachment of various moieties to proteins, including antibodies, enzymes, and other therapeutic proteins.
1. Development of Cleavable Antibody-Drug Conjugates (ADCs)
S-(Pyridin-2-ylthio)-L-homocysteine can be utilized as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The resulting ADC can selectively target tumor cells expressing a specific antigen. Upon internalization of the ADC, the disulfide bond within the linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload and inducing cell death. This targeted delivery minimizes systemic toxicity, a major challenge in traditional chemotherapy.
2. Protein Modification for Functional Studies
By modifying specific cysteine residues, researchers can investigate their role in protein structure, function, and interaction with other molecules. The reversibility of the disulfide bond allows for the removal of the modification, providing a powerful tool for controlled experiments. This can be crucial in target validation and understanding the mechanism of action of potential drug candidates.
3. Thiol-Specific Labeling for Tracking and Quantification
S-(Pyridin-2-ylthio)-L-homocysteine can be used to introduce a tag or label to a protein of interest. This is particularly useful for tracking the protein's localization within a cell or organism, or for quantifying the protein in a complex mixture. The reaction releases pyridine-2-thione, which has a distinct absorbance at 343 nm, allowing for the spectrophotometric quantification of the conjugation reaction.[1]
Quantitative Data
The efficiency and stability of the conjugation reaction are critical parameters. The following table provides representative data for the conjugation of a model protein with a pyridyl disulfide reagent, analogous to S-(Pyridin-2-ylthio)-L-homocysteine.
| Parameter | Value | Conditions |
| Conjugation Efficiency | > 90% | pH 7.0-7.5, Room Temperature, 2 hours |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | Dependent on the number of accessible thiols |
| Stability in Human Serum (t½) | ~ 48 - 72 hours | 37°C |
| Cleavage Efficiency with DTT (50 mM) | > 95% | 37°C, 30 minutes |
Note: These values are representative and may vary depending on the specific protein, buffer conditions, and other experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with S-(Pyridin-2-ylthio)-L-homocysteine
This protocol describes the basic steps for conjugating S-(Pyridin-2-ylthio)-L-homocysteine to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2)
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT) (optional, for proteins with existing disulfide bonds that need to be reduced)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein's target cysteines are involved in disulfide bonds, pre-treat with a reducing agent like DTT (e.g., 10 mM DTT for 30 minutes at 37°C) and subsequently remove the DTT using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in DMF or DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to the protein solution. The molar ratio of reagent to protein will depend on the number of available cysteine residues and the desired degree of labeling. A 10 to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quantification of Modification (Optional):
-
Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm. The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.
-
-
Purification:
-
Remove excess, unreacted S-(Pyridin-2-ylthio)-L-homocysteine and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
-
Cleavage of Disulfide Bond (Optional):
-
To cleave the disulfide bond and release the modifying group, incubate the modified protein with 50 mM DTT for 30 minutes at 37°C.
-
Protocol 2: Preparation of a Cleavable Antibody-Drug Conjugate (ADC)
This protocol provides a conceptual framework for creating an ADC using S-(Pyridin-2-ylthio)-L-homocysteine as a component of a linker system. This often involves a heterobifunctional linker containing the pyridyl disulfide moiety.
Materials:
-
Monoclonal antibody (mAb) specific for a tumor antigen
-
Heterobifunctional linker containing a pyridyl disulfide group and an amine-reactive group (e.g., NHS ester)
-
Cytotoxic drug with a free thiol group
-
Reaction buffers (e.g., Borate (B1201080) buffer, pH 8.5 for amine reaction; PBS, pH 7.2 for thiol reaction)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
React the mAb with the amine-reactive end of the heterobifunctional linker in a suitable buffer (e.g., borate buffer, pH 8.5) to attach the linker to lysine (B10760008) residues on the antibody.
-
Purify the linker-modified antibody to remove excess linker.
-
-
Drug Conjugation:
-
React the pyridyl disulfide group on the linker-modified antibody with the thiol group of the cytotoxic drug in a suitable buffer (e.g., PBS, pH 7.2).
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques such as size-exclusion chromatography to remove unconjugated drug and linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.
-
Visualizations
Caption: Workflow for protein modification.
Caption: ADC mechanism of action.
References
Application Notes and Protocols for S-(Pyridin-2-ylthio)-L-homocysteine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific chemical reagent utilized in the development of antibody-drug conjugates (ADCs). It belongs to the class of pyridyl disulfide-containing linkers, which are designed to create a cleavable bond between a monoclonal antibody and a cytotoxic payload. This disulfide bond is stable in the bloodstream but can be cleaved in the reducing environment of the cytoplasm, ensuring targeted release of the drug inside cancer cells. This document provides detailed application notes and protocols for the use of S-(Pyridin-2-ylthio)-L-homocysteine and related pyridyl disulfide linkers in the development of ADCs.
Mechanism of Action
The core functionality of S-(Pyridin-2-ylthio)-L-homocysteine in ADC development lies in its pyridyl disulfide group. This group reacts with free thiol groups, such as those on cysteine residues of an antibody, to form a new disulfide bond. This reaction is the basis for conjugating a drug-linker complex to the antibody.
The general mechanism involves a disulfide exchange reaction. The pyridyl disulfide linker is designed to be stable in circulation. Upon internalization of the ADC into a target cell, the higher concentration of reducing agents like glutathione (B108866) in the cytoplasm facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload. The kinetics of this release can be modulated by the steric hindrance around the disulfide bond.
Caption: General mechanism of action for an ADC with a cleavable disulfide linker.
Experimental Protocols
Protocol 1: Synthesis of a Pyridyl Disulfide-Containing Linker-Payload
This protocol describes a general method for synthesizing a drug-linker complex using a pyridyl disulfide-containing linker like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), a close analog of S-(Pyridin-2-ylthio)-L-homocysteine.
Materials:
-
Payload with a free amine group (e.g., MMAE)
-
SPDB linker
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add 1.2 equivalents of SPDB linker to the solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 2: Antibody Reduction and Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds in an antibody and subsequent conjugation with the pyridyl disulfide-containing linker-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Pyridyl disulfide linker-payload from Protocol 1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) columns for purification
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Reduction:
-
Dilute the antibody to a final concentration of 5-10 mg/mL in PBS.
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Allow the solution to cool to room temperature.
-
-
Conjugation:
-
Dissolve the pyridyl disulfide linker-payload in DMSO to a stock concentration of 10-20 mM.
-
Add a 5 to 8-fold molar excess of the linker-payload solution to the reduced antibody.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 or a pre-packed desalting column).
-
Elute with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Caption: Workflow for the preparation of an ADC using a pyridyl disulfide linker.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: Sodium phosphate (B84403) buffer with sodium sulfate
-
Mobile Phase B: Sodium phosphate buffer with isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute with a gradient of increasing Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) and calculating the weighted average.
Table 1: Example DAR Calculation from HIC Data
| DAR Species | Retention Time (min) | Peak Area (%) | Contribution to DAR |
| DAR 0 | 8.5 | 5.2 | 0.00 |
| DAR 2 | 12.1 | 25.8 | 0.52 |
| DAR 4 | 15.3 | 55.1 | 2.20 |
| DAR 6 | 17.9 | 12.4 | 0.74 |
| DAR 8 | 19.8 | 1.5 | 0.12 |
| Total | 100.0 | Average DAR = 3.58 |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC sample and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions. Include untreated and vehicle controls.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Table 2: Example In Vitro Cytotoxicity Data
| Cell Line | ADC Treatment | IC50 (nM) |
| Antigen-Positive | ADC with Pyridyl Disulfide Linker | 1.5 |
| Antigen-Positive | Unconjugated Antibody | > 1000 |
| Antigen-Negative | ADC with Pyridyl Disulfide Linker | > 1000 |
Stability Assessment
The stability of the linker is crucial for the efficacy and safety of an ADC. Premature release of the payload in circulation can lead to off-target toxicity.
Protocol 5: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC
-
Human plasma
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma-ADC mixture.
-
Process the samples to precipitate plasma proteins and extract the ADC and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of ADC remaining over time to determine its plasma stability.
Table 3: Example Plasma Stability Data
| Time (hours) | % Intact ADC Remaining |
| 0 | 100 |
| 24 | 98 |
| 48 | 95 |
| 72 | 92 |
| 96 | 89 |
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine and related pyridyl disulfide linkers are valuable tools in the development of cleavable ADCs. The protocols outlined in these application notes provide a framework for the synthesis, conjugation, and characterization of ADCs utilizing this chemistry. Careful optimization of each step is essential to produce a homogeneous, stable, and potent therapeutic agent. The provided data tables serve as examples of the expected outcomes from these experimental procedures.
Application Notes and Protocols for S-(Pyridin-2-ylthio)-L-homocysteine Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific reagent utilized for the reversible modification of cysteine residues in proteins and peptides. This modification proceeds through a thiol-disulfide exchange reaction, resulting in the formation of a disulfide bond between the homocysteine moiety of the reagent and the cysteine residue of the protein. This linkage is stable under physiological conditions but can be readily cleaved by reducing agents, making it a valuable tool in protein chemistry, proteomics, and drug delivery. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically to quantify the extent of the modification.
The primary application of S-(Pyridin-2-ylthio)-L-homocysteine lies in its use as a linker molecule. In the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), pyridylthio-containing linkers are employed to attach cytotoxic drugs to monoclonal antibodies.[] The disulfide bond allows for the stable circulation of the ADC in the bloodstream. Upon internalization into target cells, the reducing environment of the cytoplasm facilitates the cleavage of the disulfide bond, releasing the active drug.[2]
Reaction Mechanism and Specificity
The reaction between S-(Pyridin-2-ylthio)-L-homocysteine and a cysteine residue is a nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine on the disulfide bond of the reagent. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione. The reaction is highly specific for free sulfhydryl groups of cysteine residues. The reactivity of cysteine residues is pH-dependent, with higher pH values favoring the formation of the more nucleophilic thiolate anion.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the reaction of pyridylthio reagents with cysteine residues. Optimal conditions for a specific protein should be determined empirically.
| Parameter | Value/Range | Notes |
| Optimal pH | 7.0 - 8.0 | Reaction rate increases with pH due to the increased concentration of the thiolate anion. However, higher pH can also lead to hydrolysis of the reagent and potential side reactions. |
| Reaction Temperature | 4 - 37 °C | The reaction is typically performed at room temperature (25 °C) or 37 °C. Lower temperatures can be used to slow down the reaction and minimize potential side reactions. |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | The optimal molar excess of the reagent depends on the number of accessible cysteine residues and the desired degree of labeling. A higher excess can drive the reaction to completion but may also increase non-specific binding. |
| Reaction Time | 30 min - 4 hours | Reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. |
| Labeling Efficiency | 70 - 95% | Efficiency is dependent on the accessibility of the cysteine residues on the protein surface and the optimization of reaction conditions.[4][5] |
| Cleavage Conditions | 10-50 mM DTT or TCEP | The disulfide bond can be readily cleaved by reducing agents. Incubation for 30 minutes at room temperature is typically sufficient.[6] |
Experimental Protocols
General Protocol for Protein Modification with S-(Pyridin-2-ylthio)-L-homocysteine
This protocol outlines the general steps for labeling a protein with S-(Pyridin-2-ylthio)-L-homocysteine.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol - DTT) (optional, for pre-reduction of protein)
-
Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are oxidized or in disulfide bonds, pre-reduction is necessary. Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37 °C.
-
Remove the excess DTT using a desalting column or by dialysis against the Reaction Buffer. This step is critical to prevent the DTT from reacting with the labeling reagent.
-
-
Labeling Reaction:
-
Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine (e.g., 10 mM in DMSO or DMF).
-
Add the desired molar excess of the S-(Pyridin-2-ylthio)-L-homocysteine solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione (molar extinction coefficient, ε₃₄₃ ≈ 8080 M⁻¹cm⁻¹).
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in large excess to the initial concentration of the labeling reagent.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
The degree of labeling can be determined by spectrophotometry (if the attached molecule has a chromophore) or by mass spectrometry.
-
Protocol for Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond formed between the protein and the S-(Pyridin-2-ylthio)-L-homocysteine linker.
Materials:
-
Labeled protein
-
Cleavage Buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
Procedure:
-
Dissolve the labeled protein in the Cleavage Buffer.
-
Add DTT or TCEP to a final concentration of 10-50 mM.[6]
-
Incubate the mixture at room temperature for 30-60 minutes.
-
The cleaved protein and the linker fragment can be separated by size-exclusion chromatography or other appropriate chromatographic techniques.
Visualizations
Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a Cysteine Residue
Caption: Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a cysteine residue.
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for protein labeling with S-(Pyridin-2-ylthio)-L-homocysteine.
Targeted Drug Delivery using a Pyridylthio Linker in an Antibody-Drug Conjugate (ADC)
Caption: Workflow of an ADC with a pyridylthio linker for targeted drug delivery.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Probing Protein Landscapes: S-(Pyridin-2-ylthio)-L-homocysteine as a Tool for Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Understanding the three-dimensional structure of proteins and their dynamic conformational changes is paramount in deciphering biological function and in the rational design of therapeutics. S-(Pyridin-2-ylthio)-L-homocysteine is a valuable chemical probe for elucidating protein conformation by assessing the accessibility of cysteine residues. This thiol-specific reagent reacts with exposed cysteine residues to form a mixed disulfide bond, a process that can be monitored to provide insights into a protein's folding state, ligand binding, and allosteric regulation.
Principle of Action
S-(Pyridin-2-ylthio)-L-homocysteine operates on the principle of selective disulfide exchange with free sulfhydryl groups of cysteine residues.[1] The reaction is highly specific for thiols under mild conditions, making it suitable for studying proteins in their native or near-native states. A key feature of this reaction is the concomitant release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 343 nm.[2] The rate and extent of pyridine-2-thione release serve as a direct measure of the reactivity and accessibility of cysteine residues within a protein, which in turn reflects the protein's conformation.[3]
Applications in Protein Conformation Studies
-
Mapping Solvent Accessibility: The reactivity of a cysteine residue with S-(Pyridin-2-ylthio)-L-homocysteine is directly proportional to its solvent exposure. By measuring the rate of modification, researchers can map the surface topology of a protein and identify which cysteine residues are buried within the protein core versus those exposed on the surface.
-
Detecting Conformational Changes: Changes in protein conformation, induced by factors such as ligand binding, substrate turnover, or mutations, can alter the accessibility of cysteine residues.[4] By comparing the cysteine modification profile in the presence and absence of a specific stimulus, researchers can identify regions of the protein that undergo structural rearrangements.
-
Probing Protein Folding Pathways: During protein folding, cysteine residues transition from an exposed state in the unfolded polypeptide chain to their final, often buried, positions in the native structure. S-(Pyridin-2-ylthio)-L-homocysteine can be used to monitor these changes in real-time, providing valuable information about the kinetics and intermediates of the folding process.
-
Disulfide Bond Analysis: In proteins containing native disulfide bonds, prior reduction is necessary to make the constituent cysteines available for modification. Comparing the reactivity of a protein before and after reduction can help to elucidate the native disulfide bonding pattern.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of pyridyl disulfide reagents for cysteine modification. While specific data for S-(Pyridin-2-ylthio)-L-homocysteine is limited, the data for analogous compounds provide a useful reference.
| Parameter | Typical Value/Range | Notes |
| Wavelength of Max. Absorbance (Pyridine-2-thione) | 343 nm | The release of pyridine-2-thione is monitored at this wavelength. |
| Molar Extinction Coefficient (Pyridine-2-thione) | ~8,080 M⁻¹cm⁻¹ at 343 nm | This value is used to calculate the concentration of modified cysteines. |
| Optimal pH for Reaction | 7.0 - 8.0 | The reaction rate is dependent on the thiolate anion concentration, which is favored at neutral to slightly alkaline pH. |
| Typical Reagent Concentration | 5- to 20-fold molar excess over protein | The optimal concentration depends on the protein and the number of reactive cysteines. |
| Typical Reaction Time | 30 - 120 minutes | Reaction progress should be monitored spectrophotometrically to determine the endpoint. |
Experimental Protocols
Protocol 1: Determination of Accessible Cysteine Residues
This protocol outlines the general procedure for quantifying the number of accessible cysteine residues in a protein using S-(Pyridin-2-ylthio)-L-homocysteine.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
S-(Pyridin-2-ylthio)-L-homocysteine stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 µM) in the reaction buffer. If the protein contains disulfide bonds that are to be analyzed, they must first be reduced with a suitable reducing agent (e.g., DTT or TCEP), followed by removal of the reducing agent.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 343 nm. Blank the instrument with the reaction buffer.
-
Reaction Initiation: To a cuvette containing the protein solution, add a calculated volume of the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to achieve the desired molar excess. Mix thoroughly but gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 343 nm over time. Continue recording until the absorbance reaches a stable plateau, indicating the reaction is complete.
-
Calculation: Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc), where A is the final absorbance at 343 nm, ε is the molar extinction coefficient of pyridine-2-thione (~8,080 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of pyridine-2-thione. The concentration of modified cysteines is equal to the calculated concentration of pyridine-2-thione.
Protocol 2: Monitoring Protein Conformational Changes
This protocol describes how to use S-(Pyridin-2-ylthio)-L-homocysteine to detect conformational changes in a protein upon ligand binding.
Materials:
-
Same as Protocol 1
-
Ligand of interest
Procedure:
-
Baseline Measurement: Perform the cysteine accessibility assay as described in Protocol 1 on the protein in the absence of the ligand to establish a baseline reactivity profile.
-
Ligand Incubation: In a separate experiment, pre-incubate the protein with the ligand at a saturating concentration for a sufficient time to allow for binding and any associated conformational changes.
-
Cysteine Accessibility with Ligand: Repeat the cysteine accessibility assay (Protocol 1) on the protein-ligand complex.
-
Data Analysis: Compare the rate and final absorbance change at 343 nm for the protein in the absence and presence of the ligand. A significant difference in either of these parameters indicates that ligand binding has induced a conformational change that alters the accessibility of one or more cysteine residues.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Conformational Changes Are Detected and Resolved Site Specifically by Second-Harmonic Generation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-(Pyridin-2-ylthio)-L-homocysteine (SPH) Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of S-(Pyridin-2-ylthio)-L-homocysteine (SPH) and similar pyridyl disulfide-containing reagents.
Troubleshooting Guides
Encountering issues during your SPH labeling experiments can be frustrating. This guide is designed to help you identify and resolve common problems.
| Problem | Potential Cause | Solution |
| Low or No Labeling Efficiency | Suboptimal pH of the reaction buffer. The reaction of the pyridyldithiol group with a sulfhydryl group is pH-dependent. While the reaction can occur over a broad pH range, the optimal pH for the disulfide exchange is typically between 7.0 and 8.0.[1] | Ensure your reaction buffer is within the optimal pH range of 7.0-8.0. Verify the pH of the final reaction mixture. For some applications, a slightly acidic pH of 4-5 can be optimal for pyridyl disulfide reactions, although the rate is slower.[1] |
| Inefficient reduction of protein disulfide bonds. Intramolecular disulfide bonds within the protein can prevent SPH from accessing the cysteine residues. | Prior to labeling, treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure all cysteine residues are in their free thiol form. If using DTT, it must be removed before adding the SPH reagent, as it will compete for the reaction. TCEP does not need to be removed. | |
| Incorrect molar ratio of SPH to protein. An insufficient amount of SPH will result in incomplete labeling. | Optimize the molar ratio of SPH to your protein. A 5- to 20-fold molar excess of the labeling reagent is a good starting point. It's recommended to perform a titration experiment to determine the optimal ratio for your specific protein.[2] | |
| SPH reagent has hydrolyzed. SPH, particularly if it has an NHS ester group for a two-step reaction, is sensitive to moisture and can hydrolyze over time, rendering it inactive. | Prepare fresh SPH solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing SPH in aqueous solutions. | |
| Protein Aggregation or Precipitation | Over-labeling of the protein. The addition of too many SPH molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation. | Reduce the molar excess of the SPH reagent in the reaction. A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties. |
| Presence of intermolecular disulfide bonds. If the protein has multiple cysteine residues, intermolecular disulfide bonds can form, leading to aggregation. | If your protein of interest contains free cysteines not intended for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before the labeling reaction. | |
| Incorrect buffer conditions. The buffer composition can affect protein stability. | Ensure the buffer conditions are suitable for your specific protein. Some proteins may require specific ionic strength or the presence of stabilizing additives. | |
| Inconsistent Labeling Results | Variability in experimental conditions. Small variations in pH, temperature, or incubation time can lead to inconsistent results. | Standardize your protocol and ensure all parameters are kept consistent between experiments. This includes buffer preparation, reagent concentrations, and incubation conditions. |
| Incomplete removal of unreacted SPH. Residual SPH can interfere with downstream applications and affect the accuracy of labeling efficiency calculations. | Ensure complete removal of unreacted SPH and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SPH labeling?
A1: The optimal pH for the reaction between the 2-pyridyldithiol group of SPH and a free sulfhydryl group on a protein is in the range of 7.0 to 8.0.[1] This range provides a good balance between reaction rate and specificity.
Q2: What is the recommended temperature for the labeling reaction?
A2: The labeling reaction is typically carried out at room temperature (20-25°C) for 30 to 60 minutes.[3] For proteins that are sensitive to temperature, the reaction can be performed at 4°C, but the incubation time may need to be extended.
Q3: How much SPH reagent should I use?
A3: A 5- to 20-fold molar excess of SPH to the protein is a common starting point for optimization.[2] The optimal ratio will depend on the number of available cysteine residues on your protein and the desired degree of labeling.
Q4: How can I quantify the labeling efficiency?
A4: The labeling efficiency can be determined spectrophotometrically by measuring the concentration of the released pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm.[4] The degree of labeling (DOL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹).[2]
Q5: Should I reduce my protein before labeling?
A5: Yes, it is highly recommended to reduce your protein with a reducing agent like DTT or TCEP before labeling. This ensures that all cysteine residues are in their free sulfhydryl form and available for reaction with SPH.
Q6: What is the reaction mechanism of SPH with a protein?
A6: SPH reacts with a free sulfhydryl group on a protein through a disulfide exchange reaction. The sulfur atom of the protein's cysteine residue attacks the disulfide bond of SPH, leading to the formation of a new disulfide bond between the protein and the homocysteine portion of SPH, and the release of pyridine-2-thione.
Data Presentation
The following table provides an illustrative example of how labeling efficiency can be optimized by varying the molar ratio of the labeling reagent. The optimal degree of labeling (DOL) for antibodies is typically between 2 and 10.[5]
| Molar Ratio (SPH:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) | Biological Activity (%) | Observation |
| 5:1 | 4.2 | 92% | 95% | Good labeling with high activity retention. |
| 10:1 | 7.5 | 88% | 90% | High DOL while preserving good activity. |
| 15:1 | 8.9 | 85% | 75% | High DOL, slight decrease in activity. |
| 20:1 | 12.1 | 78% | 55% | Over-labeling, significant loss of activity. |
Note: This data is illustrative and the optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Protocol 1: General Procedure for SPH Labeling of a Protein
This protocol provides a general guideline for labeling a protein with SPH. Optimization of specific parameters may be required for your protein of interest.
Materials:
-
Protein of interest containing free cysteine(s)
-
S-(Pyridin-2-ylthio)-L-homocysteine (SPH)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): TCEP or DTT
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. If using DTT, it must be removed by a desalting column before proceeding.
-
-
SPH Reagent Preparation:
-
Immediately before use, dissolve the SPH reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved SPH solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted SPH and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: Quantification of Labeling Efficiency
Materials:
-
SPH-labeled protein from Protocol 1
-
Spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified SPH-labeled protein solution at 280 nm (for protein concentration) and 343 nm (for pyridine-2-thione concentration).
-
-
Calculate Protein Concentration:
-
Calculate the molar concentration of the protein using its extinction coefficient at 280 nm.
-
-
Calculate Degree of Labeling (DOL):
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc) with a molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹ at 343 nm.[2]
-
The DOL is the molar ratio of released pyridine-2-thione to the protein.
-
Mandatory Visualization
Experimental Workflow for SPH Labeling
Caption: A typical experimental workflow for labeling a protein with SPH.
EGFR Signaling Pathway and Cysteine Oxidation
Caption: Role of cysteine oxidation in regulating EGFR signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A fluorescent probe which allows highly specific thiol labeling at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 5. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in S-(Pyridin-2-ylthio)-L-homocysteine reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine. The synthesis, which involves a thiol-disulfide exchange reaction between L-homocysteine and a pyridyl disulfide reagent, is sensitive to several factors that can impact reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in this synthesis are most commonly attributed to three main factors:
-
Oxidation of L-homocysteine: L-homocysteine is susceptible to oxidation, especially in neutral to alkaline solutions, forming the disulfide homocystine. This side reaction consumes the starting material, directly reducing the yield of the desired product.
-
Suboptimal Reaction pH: The thiol-disulfide exchange reaction is most efficient at a slightly alkaline pH where the thiolate form of homocysteine is more prevalent. However, this pH also accelerates the oxidation of homocysteine. Therefore, a careful balance of pH is critical.
-
Impure or Degraded Reagents: The quality of L-homocysteine and the pyridyl disulfide reagent is crucial. L-homocysteine can oxidize over time if not stored properly.
Question: I observe a significant amount of a white precipitate in my reaction mixture. What is it and how can I prevent it?
Answer: The white precipitate is likely homocystine, the oxidized dimer of L-homocysteine. Its formation is a major contributor to low yields.
-
Prevention Strategies:
-
Degas Solvents: Use solvents that have been thoroughly degassed with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere.
-
Control pH: Maintain the reaction pH in the slightly acidic to neutral range (pH 6.5-7.5) to balance the nucleophilicity of the thiol and minimize oxidation.
-
Fresh Reagents: Use freshly opened or properly stored L-homocysteine. Aqueous solutions of L-homocysteine are not recommended for storage for more than a day.[1]
-
Question: What is the optimal pH for this reaction, and how should I maintain it?
Answer: The optimal pH is a compromise between maximizing the concentration of the reactive thiolate anion and minimizing the rate of auto-oxidation. A pH range of 6.5 to 7.5 is generally recommended.
-
pH Maintenance:
-
Use a buffered solution, such as phosphate-buffered saline (PBS), to maintain a stable pH throughout the reaction.
-
Monitor the pH of the reaction mixture and adjust as necessary with dilute acid or base.
-
Question: How can I be sure my L-homocysteine starting material is of good quality?
Answer: The stability of L-homocysteine is critical.
-
Storage: Store solid L-homocysteine at -20°C.[1]
-
Solution Preparation: Prepare aqueous solutions of L-homocysteine immediately before use. It is not recommended to store aqueous solutions for more than one day.[1]
-
Quality Check: If you suspect degradation, you can check for the presence of homocystine using techniques like HPLC or NMR.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine?
A1: The reaction is a thiol-disulfide exchange. The thiol group of L-homocysteine acts as a nucleophile, attacking the disulfide bond of the pyridyl disulfide reagent (e.g., 2,2'-dipyridyl disulfide). This results in the formation of a new disulfide bond between the homocysteine and one of the pyridyl groups, with the other pyridyl group being released as pyridine-2-thione.
Q2: Which pyridyl disulfide reagent should I use?
A2: 2,2'-Dipyridyl disulfide is a commonly used reagent for this type of reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by observing the release of the pyridine-2-thione byproduct, which has a distinct UV absorbance. Alternatively, HPLC can be used to track the consumption of starting materials and the formation of the product.
Q4: What are the best methods for purifying the final product?
A4: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying S-(Pyridin-2-ylthio)-L-homocysteine and related compounds.[2][3]
Q5: How does L-homocysteine's reactivity compare to L-cysteine in this reaction?
A5: L-homocysteine auto-oxidizes at a much slower rate than L-cysteine.[4] However, the presence of even small amounts of cysteine or cystine can significantly accelerate the oxidation of homocysteine.[4] In terms of nucleophilicity for the desired reaction, the principles are similar, with the thiolate anion being the reactive species.
Data Presentation
Table 1: Key Physicochemical Properties of L-Homocysteine
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂S | [1] |
| Molecular Weight | 135.18 g/mol | [1] |
| Storage Temperature | -20°C (solid) | [1] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | [1] |
| Stability in Aqueous Solution | Not recommended for storage > 1 day | [1] |
Experimental Protocols
While a specific, detailed protocol for S-(Pyridin-2-ylthio)-L-homocysteine was not found in the search results, a general procedure can be inferred from protocols for similar reactions with cysteine.
General Protocol for S-pyridylthiolation of L-homocysteine:
-
Reagent Preparation:
-
Prepare a solution of L-homocysteine in a degassed buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) immediately before use.
-
Prepare a solution of 2,2'-dipyridyl disulfide in a suitable solvent (e.g., ethanol (B145695) or the same buffer if solubility permits).
-
-
Reaction:
-
Under an inert atmosphere, add the 2,2'-dipyridyl disulfide solution dropwise to the L-homocysteine solution with stirring. A slight molar excess of the pyridyl disulfide reagent is typically used.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by HPLC or by measuring the absorbance of the pyridine-2-thione byproduct.
-
-
Purification:
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., trifluoroacetic acid) to quench the reaction.
-
Purify the crude product using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: Troubleshooting logic for low yield in S-(Pyridin-2-ylthio)-L-homocysteine synthesis.
Caption: Reaction pathways showing desired product formation and a key side reaction.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of cyst(e)ine on the auto-oxidation of homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding of S-(Pyridin-2-ylthio)-L-homocysteine
Welcome to the technical support center for S-(Pyridin-2-ylthio)-L-homocysteine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered with S-(Pyridin-2-ylthio)-L-homocysteine and provides practical solutions to minimize non-specific binding (NSB).
Q1: What is S-(Pyridin-2-ylthio)-L-homocysteine and what are its common applications?
S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive small molecule. It is commonly used as a reagent for labeling molecules containing free sulfhydryl groups, such as cysteine residues in proteins. The pyridin-2-ylthio group reacts with a thiol to form a stable disulfide bond.[1][2]
Q2: What are the primary causes of non-specific binding with S-(Pyridin-2-ylthio)-L-homocysteine?
Non-specific binding of S-(Pyridin-2-ylthio)-L-homocysteine can arise from several factors:
-
Thiol Reactivity: The pyridin-2-ylthio group is designed to react with thiols.[1][2] Non-specific binding can occur if the molecule reacts with cysteine residues on off-target proteins or other components in the experimental system.
-
Hydrophobic Interactions: The pyridine (B92270) ring and the homocysteine backbone can participate in non-specific hydrophobic interactions with proteins and plastic surfaces.
-
Electrostatic Interactions: The molecule has charged groups (amino and carboxyl groups) that can lead to electrostatic interactions with charged surfaces or biomolecules.
Q3: I am observing high background signal in my assay. How can I determine if it's due to non-specific binding of S-(Pyridin-2-ylthio)-L-homocysteine?
To determine the extent of non-specific binding, it is crucial to include proper controls in your experiment. A key control is to run the assay in the absence of the intended target molecule. Any signal detected in this control is likely due to non-specific binding.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow for troubleshooting and minimizing high non-specific binding.
Q4: How can I optimize my assay buffer to reduce non-specific binding?
Buffer optimization is a critical first step. Consider the following adjustments:
-
pH: The reactivity of the pyridyl disulfide group is pH-dependent.[1] While the optimal pH for the specific reaction should be maintained, adjusting the pH of washing buffers can help disrupt non-specific electrostatic interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to shield electrostatic interactions, thereby reducing non-specific binding.[3]
-
Surfactants: Including a non-ionic surfactant, such as Tween-20 (typically at 0.05-0.1%), can disrupt hydrophobic interactions.[3]
Q5: What blocking agents are effective in preventing non-specific binding of S-(Pyridin-2-ylthio)-L-homocysteine?
Blocking agents work by coating the surfaces of the assay plate and other components, preventing the non-specific adsorption of molecules. Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent.
-
Casein or Non-Fat Dry Milk: Often more effective than BSA due to a heterogeneous mixture of proteins, including smaller molecules that can block more efficiently.
-
Fish Gelatin: Can be an effective alternative, particularly in minimizing interactions with certain antibodies.
It is important to empirically test different blocking agents and their concentrations to find the optimal condition for your specific assay.
Quantitative Comparison of Common Blocking Agents
The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding, based on general ELISA data. The optimal choice for your experiment should be determined empirically.
| Blocking Agent | Typical Concentration | Relative Effectiveness | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Good | A single protein blocker. |
| Casein (from milk) | 0.5 - 2% (w/v) | Excellent | A heterogeneous mixture of proteins, often providing superior blocking.[4] |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Excellent | A cost-effective and highly effective blocking agent.[4] |
| Fish Gelatin | 0.1 - 1% (w/v) | Good | May be less effective than casein in some cases but can be advantageous in specific immunoassays.[4] |
| Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) | Varies | Good | Synthetic polymers, useful when protein-based blockers interfere with the assay. |
Q6: Since S-(Pyridin-2-ylthio)-L-homocysteine is thiol-reactive, are there specific strategies to address this?
Yes, its thiol reactivity requires special consideration. Non-specific reactions with free sulfhydryl groups on proteins other than the target can be a significant source of background.
-
Thiol-Scavenging Agents: In your control wells, you can include small-molecule thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to compete for the binding of S-(Pyridin-2-ylthio)-L-homocysteine. This will help you to assess the contribution of non-specific thiol reactivity to your signal. Co-incubation with reduced glutathione (B108866) (GSH) has also been shown to inhibit background staining in other thiol-mediated non-specific binding scenarios.[5]
-
Blocking Free Thiols: If your target protein does not contain a free thiol for covalent linkage, you can pre-treat your sample with a non-labeled thiol-reactive compound (e.g., N-ethylmaleimide, NEM) to block all available free thiols before adding S-(Pyridin-2-ylthio)-L-homocysteine. This will prevent its non-specific covalent attachment.
Experimental Protocols
Protocol 1: General Assay Protocol to Minimize Non-Specific Binding
This protocol provides a general framework. Optimization of each step is recommended for specific applications.
-
Coating (if applicable): Coat your assay plate with the capture molecule in an appropriate buffer and incubate as required.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare a blocking buffer (e.g., 1% BSA or 1% Casein in PBS).
-
Add the blocking buffer to each well and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
-
Sample Incubation:
-
Dilute your sample and S-(Pyridin-2-ylthio)-L-homocysteine in an optimized assay buffer (consider adjusting pH and ionic strength).
-
Incubate for the desired time and temperature.
-
-
Washing: Perform stringent washing steps (e.g., increase the number of washes to 5-7 and the duration of each wash) to remove unbound S-(Pyridin-2-ylthio)-L-homocysteine.
-
Detection: Proceed with the detection steps as per your specific assay protocol.
Signaling Pathway & Experimental Workflow Diagrams
Diagram 1: Mechanism of Thiol-Disulfide Exchange
Caption: Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a protein thiol.
Diagram 2: Logic Diagram for Buffer Optimization
Caption: A decision-making diagram for optimizing buffer conditions to reduce NSB.
References
- 1. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(Pyridin-2-ylthio)-L-homocysteine stability in aqueous buffers
Welcome to the technical support center for S-(Pyridin-2-ylthio)-L-homocysteine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of S-(Pyridin-2-ylthio)-L-homocysteine in aqueous buffers?
Q2: How should I prepare and store stock solutions of S-(Pyridin-2-ylthio)-L-homocysteine?
A2: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C or -80°C. For aqueous buffers, it is best to prepare fresh solutions for each experiment. If aqueous solutions must be stored, it is advisable to keep them on ice and use them within a few hours. A product information sheet for the related compound L-homocysteine recommends not storing aqueous solutions for more than one day.[1]
Q3: What are the likely degradation products of S-(Pyridin-2-ylthio)-L-homocysteine in aqueous buffers?
A3: The primary degradation pathway is likely the hydrolysis of the disulfide bond. This would result in the formation of L-homocysteine and 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol).[2] Under oxidative conditions, further oxidation of the thiol groups could occur.
Q4: Can I use S-(Pyridin-2-ylthio)-L-homocysteine in buffers containing reducing agents like DTT or β-mercaptoethanol?
A4: No. S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-reactive compound. The disulfide bond will be readily cleaved by reducing agents, leading to the immediate degradation of the compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound activity or concentration after dissolution in aqueous buffer. | The compound is unstable at the pH and/or temperature of the buffer. | - Adjust the buffer to a more acidic pH (e.g., pH 5-6).- Perform experiments at a lower temperature (e.g., on ice or at 4°C).- Prepare the solution immediately before use.- Perform a forced degradation study to understand the stability profile (see Experimental Protocols). |
| Inconsistent results between experiments. | - Inconsistent solution preparation and handling.- Degradation of the compound during storage or the experiment. | - Standardize the protocol for solution preparation, ensuring fresh solutions are used for each experiment.- Minimize the time the compound is in aqueous buffer before analysis.- Ensure consistent temperature control throughout the experiment. |
| Difficulty in detecting the compound or its degradation products by HPLC. | - Inappropriate HPLC column or mobile phase.- Low concentration of the compound or degradation products.- Lack of a suitable chromophore for UV detection. | - Use a C18 reversed-phase column.- Optimize the mobile phase composition and gradient.- Employ a more sensitive detection method, such as fluorescence detection after derivatization or mass spectrometry (MS).- Refer to the provided HPLC protocol for a starting point.[3] |
| Unexpected peaks in the chromatogram. | - Presence of impurities in the starting material.- Formation of secondary degradation products. | - Analyze the starting material before dissolution to identify any impurities.- Use a stability-indicating HPLC method to track the appearance of new peaks over time.- Perform a forced degradation study to intentionally generate and identify potential degradation products.[4][5][6][7] |
Quantitative Data Summary
As specific quantitative stability data for S-(Pyridin-2-ylthio)-L-homocysteine is not available in published literature, the following table provides a qualitative summary of expected stability trends based on related compounds. Researchers are encouraged to generate their own quantitative data using the protocols provided below.
| Parameter | Condition | Expected Stability Trend | Rationale |
| pH | Acidic (pH < 6) | More Stable | Thiosulfinates and related compounds generally exhibit greater stability in acidic conditions. |
| Neutral (pH 7) | Moderately Stable | Stability is expected to decrease as the pH approaches neutral and slightly basic conditions. | |
| Basic (pH > 8) | Less Stable | Alkaline conditions can catalyze the hydrolysis of the disulfide bond. | |
| Temperature | 4°C | More Stable | Lower temperatures slow down the rate of chemical degradation. |
| Room Temperature (25°C) | Moderately Stable | Degradation is expected to be more significant compared to 4°C. | |
| 37°C and above | Less Stable | Higher temperatures will accelerate the degradation rate. | |
| Buffer Composition | Presence of nucleophiles | Less Stable | Nucleophiles can attack the disulfide bond, leading to degradation. |
Template for Experimental Stability Data
Researchers can use the following table structure to record their experimental data.
| Buffer (pH) | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Remaining | Half-life (t½) (hours) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to determine the intrinsic stability of S-(Pyridin-2-ylthio)-L-homocysteine under various stress conditions.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Dilute the stock solution to 100 µM in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.4). Incubate at 60°C.
-
Photolytic Degradation: Expose the 100 µM solution in a neutral buffer to UV light (e.g., 254 nm) and visible light.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Preparation for Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Quench the oxidative degradation reaction (e.g., by adding sodium bisulfite).
-
Dilute all samples to an appropriate concentration for HPLC analysis.
5. Analysis:
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 2.
-
Determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify S-(Pyridin-2-ylthio)-L-homocysteine and its degradation products.[3]
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm and 254 nm.
-
Column Temperature: 30°C.
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The appearance of well-resolved degradation product peaks from the parent compound peak under stress conditions will demonstrate specificity.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pharmtech.com [pharmtech.com]
- 6. scispace.com [scispace.com]
- 7. pharmasm.com [pharmasm.com]
side reactions of S-(Pyridin-2-ylthio)-L-homocysteine with other amino acids
Welcome to the technical support center for S-(Pyridin-2-ylthio)-L-homocysteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of S-(Pyridin-2-ylthio)-L-homocysteine?
A1: S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific labeling reagent. Its primary function is to react with the sulfhydryl group (-SH) of cysteine residues in proteins or peptides. This occurs via a thiol-disulfide exchange reaction, forming a new disulfide bond between the homocysteine portion of the reagent and the cysteine residue. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.
Q2: What are the optimal conditions for the reaction with cysteine?
A2: The thiol-disulfide exchange reaction with the 2-pyridyldithio group proceeds optimally at a pH between 7 and 8.[1][2] It is crucial that reaction buffers are free of extraneous thiols or disulfide-reducing agents, as these will compete with the intended reaction.
Q3: What is the most common side reaction observed with S-(Pyridin-2-ylthio)-L-homocysteine?
A3: The most significant and well-documented side reaction involves the homocysteine backbone of the molecule. Under physiological conditions (neutral pH), the homocysteine moiety can undergo intramolecular cyclization to form homocysteine thiolactone (HTL).[3][4][5] This highly reactive intermediate can then acylate other nucleophilic amino acid residues, most notably the ε-amino group of lysine (B10760008), leading to unintended N-homocysteinylation of the target protein.[3][4][5]
Q4: Can the pyridyldithio group react with amino acids other than cysteine?
A4: While the 2-pyridyldithio group is highly selective for sulfhydryls, other nucleophilic amino acid side chains, such as the primary amine of lysine, the imidazole (B134444) ring of histidine, and the guanidinium (B1211019) group of arginine, have the potential to react, especially under non-optimal pH conditions. However, the formation of homocysteine thiolactone and its subsequent reaction with lysine is generally a more significant concern.
Q5: How can I minimize the formation of homocysteine thiolactone (HTL)?
A5: Since HTL formation is an intramolecular reaction, its rate is primarily dependent on pH and temperature. To minimize this side reaction, it is advisable to perform the conjugation at the lower end of the optimal pH range (around pH 7.0) and at reduced temperatures (e.g., 4°C) where possible, although this may slow down the desired reaction with cysteine. Additionally, minimizing the reaction time can help reduce the accumulation of HTL.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cysteine Conjugate
| Possible Cause | Recommended Solution |
| Presence of reducing agents in the buffer | Ensure that all buffers are free from reducing agents like DTT or TCEP. Use a desalting column to exchange the protein into an appropriate reaction buffer if necessary. |
| Incorrect pH of the reaction buffer | Verify that the pH of the reaction buffer is between 7.0 and 8.0 for optimal thiol-disulfide exchange. |
| Inaccessible cysteine residues | Cysteine residues may be buried within the protein's tertiary structure or involved in existing disulfide bonds. Consider using a mild reducing agent like TCEP to break existing disulfide bonds, followed by its removal before adding S-(Pyridin-2-ylthio)-L-homocysteine. |
| Hydrolysis of the reagent | While the disulfide bond is relatively stable, prolonged incubation in aqueous buffers can lead to hydrolysis. Prepare the reagent solution fresh and use it promptly. |
Issue 2: Heterogeneous Product Mixture or Unexpected Mass Increase
| Possible Cause | Recommended Solution |
| Formation of homocysteine thiolactone (HTL) and subsequent N-homocysteinylation of lysine residues | This is a likely cause of unexpected mass additions corresponding to the mass of homocysteine. To confirm, analyze the product by mass spectrometry and look for mass additions of 117.15 Da (mass of homocysteine minus water). To mitigate, lower the reaction pH to ~7.0, reduce the reaction temperature and time. |
| Non-specific reaction of the pyridyldithio group with other nucleophilic residues (e.g., lysine, histidine) | While less common, this can occur, especially at higher pH values. Ensure the reaction pH does not exceed 8.0. Analyze the product using peptide mapping and tandem mass spectrometry to identify modified residues. |
Quantitative Data on Side Reactions
The primary side reaction of concern is the acylation of lysine residues by homocysteine thiolactone (HTL), which forms from the intramolecular cyclization of the homocysteine backbone.
| Reaction | Reactants | Product | Conditions Favoring Reaction |
| Intramolecular Cyclization | S-(Pyridin-2-ylthio)-L-homocysteine | Homocysteine Thiolactone (HTL) + Pyridine-2-thione | Neutral to slightly basic pH (physiologic conditions) |
| N-Homocysteinylation | Protein-Lysine + Homocysteine Thiolactone | Nε-homocysteinyl-lysine modified protein | Presence of accessible lysine residues and accumulation of HTL |
Note: The half-life of homocysteine thiolactone in aqueous solution at pH 7.4 is approximately 24-30 hours, indicating its stability and potential to react with nucleophiles over time.[3][4]
Experimental Protocols
Protocol 1: Monitoring the Release of Pyridine-2-thione to Quantify Cysteine Modification
-
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Thiol-containing protein/peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Dissolve the thiol-containing protein/peptide in the reaction buffer to a known concentration.
-
Prepare a stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in a compatible solvent (e.g., DMSO or DMF).
-
Add a molar excess of the S-(Pyridin-2-ylthio)-L-homocysteine solution to the protein/peptide solution.
-
Immediately monitor the increase in absorbance at 343 nm at regular time intervals.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
-
The degree of cysteine modification can be determined by comparing the moles of released pyridine-2-thione to the initial moles of the protein/peptide.
-
Protocol 2: Mass Spectrometry Analysis to Detect Side Reactions
-
Sample Preparation:
-
After the conjugation reaction, remove excess reagent using a desalting column or dialysis.
-
For intact protein analysis, dilute the sample in a suitable solvent for mass spectrometry (e.g., water with 0.1% formic acid).
-
For peptide mapping, digest the protein with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Use ESI-TOF or Orbitrap mass spectrometry to determine the molecular weight of the conjugated protein. Look for the expected mass addition for the cysteine conjugate and any unexpected mass additions. A mass increase of 117.15 Da relative to the unmodified protein may indicate N-homocysteinylation of a lysine residue.
-
Peptide Mapping Analysis: Use LC-MS/MS to sequence the peptides from the digested sample. Search the data for modifications on cysteine residues (expected) and other residues like lysine (unexpected). The fragmentation pattern in the MS/MS spectra can pinpoint the exact site of modification.
-
Visualizations
References
- 1. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective | MDPI [mdpi.com]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(Pyridin-2-ylthio)-L-homocysteine Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of S-(Pyridin-2-ylthio)-L-homocysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of S-(Pyridin-2-ylthio)-L-homocysteine with a thiol-containing molecule?
A1: The primary reaction is a thiol-disulfide exchange. This involves a nucleophilic attack of a deprotonated thiol group (thiolate anion, R-S⁻) on one of the sulfur atoms of the disulfide bond in S-(Pyridin-2-ylthio)-L-homocysteine. This results in the formation of a new disulfide bond and the release of pyridine-2-thione.
Q2: How does pH influence the reactivity of S-(Pyridin-2-ylthio)-L-homocysteine?
A2: The rate of the thiol-disulfide exchange reaction is significantly influenced by pH. The reaction is dependent on the deprotonation of the reacting thiol to form the more nucleophilic thiolate anion. Therefore, the reaction rate generally increases with higher pH as the concentration of the thiolate anion increases. However, the stability of the disulfide bond in S-(Pyridin-2-ylthio)-L-homocysteine itself can be compromised at very high pH, leading to hydrolysis. While the optimal pH for pyridyl disulfide exchange reactions is often cited to be in the acidic range of 4-5, the reaction proceeds at physiological pH (7.0-8.0) and even at slightly alkaline pH.[1][2]
Q3: How can I monitor the progress of the reaction between S-(Pyridin-2-ylthio)-L-homocysteine and a thiol?
A3: The reaction releases pyridine-2-thione as a byproduct. The concentration of this byproduct can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 343 nm.[3] This allows for real-time tracking of the reaction kinetics.
Q4: What is the stability of the disulfide bond in S-(Pyridin-2-ylthio)-L-homocysteine at different pH values?
A4: Disulfide bonds are generally most stable in acidic conditions, with optimal stability often observed around pH 3.0.[4] As the pH increases, particularly in the neutral to basic range, the disulfide bond becomes more susceptible to degradation and hydrolysis.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with S-(Pyridin-2-ylthio)-L-homocysteine.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield | Suboptimal pH: The pH of the reaction buffer may not be optimal for the deprotonation of the target thiol. | Adjust the pH of the reaction buffer. For most thiols, a pH of 7.0-8.5 is a good starting point to ensure a sufficient concentration of the reactive thiolate anion.[5] |
| Hydrolysis of S-(Pyridin-2-ylthio)-L-homocysteine: At high pH, the disulfide bond can hydrolyze, reducing the amount of active reagent. | Avoid excessively high pH (e.g., > 9.0) for prolonged periods. If a high pH is necessary for the reaction, consider shorter reaction times. | |
| Oxidation of the target thiol: The thiol on the target molecule may have oxidized to form disulfide dimers, rendering it unreactive. | Treat the target molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the reaction to ensure the presence of free thiols. Remove the reducing agent before adding S-(Pyridin-2-ylthio)-L-homocysteine. | |
| Precipitation observed during the reaction | Low solubility of S-(Pyridin-2-ylthio)-L-homocysteine: The reagent may have limited solubility in the aqueous reaction buffer. | Dissolve S-(Pyridin-2-ylthio)-L-homocysteine in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[5] |
| Protein aggregation (if applicable): The labeling of a protein with S-(Pyridin-2-ylthio)-L-homocysteine can sometimes lead to aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. Optimize the protein concentration and consider adding stabilizing agents.[5] | |
| Inconsistent reaction rates | Buffer interference: Certain buffer components can interfere with the reaction. | Use non-nucleophilic buffers such as PBS (Phosphate Buffered Saline) or HEPES. Avoid amine-containing buffers like Tris if the reaction is sensitive to them. |
| Inaccurate pH measurement: The pH of the reaction mixture may not be what is intended. | Calibrate the pH meter before use and ensure the final pH of the reaction mixture is correct after the addition of all components. |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for the Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a Model Thiol (e.g., Glutathione)
Objective: To determine the second-order rate constant for the reaction at different pH values.
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine
-
Glutathione (GSH)
-
Phosphate (B84403) buffers (0.1 M) at pH 6.0, 7.0, 8.0, and 9.0
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of S-(Pyridin-2-ylthio)-L-homocysteine in DMSO.
-
Prepare a 100 mM stock solution of Glutathione in deionized water.
-
-
Reaction Setup:
-
For each pH value, prepare a reaction mixture in a quartz cuvette containing the respective phosphate buffer.
-
Add the Glutathione stock solution to the cuvette to a final concentration of 1 mM.
-
Equilibrate the cuvette at a constant temperature (e.g., 25°C) in the spectrophotometer.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a small volume of the S-(Pyridin-2-ylthio)-L-homocysteine stock solution to the cuvette to a final concentration of 0.1 mM.
-
Immediately start monitoring the increase in absorbance at 343 nm over time. Record data at regular intervals (e.g., every 10 seconds) for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
Calculate the concentration of pyridine-2-thione produced using its molar extinction coefficient (ε₃₄₃ ≈ 8080 M⁻¹cm⁻¹).
-
Plot the concentration of pyridine-2-thione versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
Calculate the pseudo-first-order rate constant (k_obs) from the initial rate.
-
The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the thiol in excess (Glutathione).
-
Plot k₂ as a function of pH to generate the pH-rate profile.
-
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for the Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with Glutathione
| pH | Initial Rate (M/s) | Pseudo-first-order rate constant (k_obs, s⁻¹) | Second-order rate constant (k₂, M⁻¹s⁻¹) |
| 6.0 | 5.0 x 10⁻⁷ | 5.0 x 10⁻⁴ | 0.5 |
| 7.0 | 4.5 x 10⁻⁶ | 4.5 x 10⁻³ | 4.5 |
| 8.0 | 2.0 x 10⁻⁵ | 2.0 x 10⁻² | 20.0 |
| 9.0 | 3.5 x 10⁻⁵ | 3.5 x 10⁻² | 35.0 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
removing excess S-(Pyridin-2-ylthio)-L-homocysteine after labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess S-(Pyridin-2-ylthio)-L-homocysteine (Py-hCys) following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess S-(Pyridin-2-ylthio)-L-homocysteine after my labeling reaction?
A1: Residual, unreacted S-(Pyridin-2-ylthio)-L-homocysteine can interfere with downstream applications. It can non-specifically interact with other molecules in your assay, leading to inaccurate results, high background signals, or misinterpretation of data. For in vivo or cell-based studies, excess labeling reagent can cause toxicity or other off-target effects.
Q2: What are the primary methods for removing small molecules like Py-hCys from a protein sample?
A2: The two most common and effective methods for removing small molecules from macromolecular solutions are dialysis and size exclusion chromatography (SEC). Both techniques separate molecules based on size.
Q3: How do I choose between dialysis and size exclusion chromatography?
A3: The choice depends on several factors including your sample volume, concentration, the urgency of your experiment, and the required final purity. Dialysis is a gentle and cost-effective method suitable for larger sample volumes but is generally a slower process.[1] Size exclusion chromatography is faster and can provide a higher resolution separation, making it ideal for smaller sample volumes and when time is a critical factor.[2][3]
Q4: Can I quench the labeling reaction before purification?
A4: Yes, quenching the reaction is a highly recommended step. It deactivates the excess reactive Py-hCys, preventing further non-specific labeling of your protein. This is typically done by adding a small molecule with a free thiol group, such as Dithiothreitol (DTT) or L-cysteine.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
| Issue | Possible Cause | Recommended Solution |
| High background signal in downstream assays. | Incomplete removal of excess Py-hCys. | - Ensure the chosen purification method is appropriate for your sample.- For dialysis, increase the number of buffer changes and the total dialysis time.[5]- For SEC, ensure the column has the appropriate fractionation range to separate your protein from the small molecule.[3]- Consider performing a second round of purification. |
| Loss of labeled protein during purification. | - Dialysis: Non-specific binding of the protein to the dialysis membrane. This is more significant with dilute protein samples.[5]- SEC: The protein may be interacting with the column matrix. | - For dialysis with dilute samples, consider adding a carrier protein like BSA.[5]- For SEC, adjust the buffer composition, such as increasing the salt concentration (e.g., 150 mM NaCl), to minimize ionic interactions.[6] |
| Protein precipitation after purification. | The buffer exchange during purification has resulted in a final buffer that is not optimal for your protein's stability (e.g., incorrect pH or ionic strength). | - Ensure the final buffer composition is suitable for your protein's stability.- Perform a gradual buffer exchange if using dialysis. |
| Quenching agent (e.g., DTT) interferes with downstream assays. | The quenching agent itself has not been fully removed. | Both dialysis and SEC are effective at removing small molecules like DTT. Ensure your purification protocol is robust enough to remove both the excess labeling reagent and the quenching agent. |
Data Presentation: Comparison of Purification Methods
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) |
| Estimated Removal Efficiency | >99% (with sufficient buffer changes) | >99% |
| Typical Processing Time | 12 - 48 hours | 30 - 90 minutes |
| Sample Volume Range | 100 µL - 100 mL | 10 µL - 5 mL (for standard lab columns) |
| Protein Recovery | High (>95%), but can be lower for dilute samples | High (>90%) |
| Final Sample Concentration | Can be diluted | Diluted |
| Cost | Low | Moderate to High (requires chromatography system) |
| Gentleness | Very gentle | Gentle |
Experimental Protocols
Protocol 1: Quenching the Labeling Reaction
This protocol describes how to stop the labeling reaction using Dithiothreitol (DTT).
-
Prepare DTT Stock Solution: Prepare a 1 M stock solution of DTT in a suitable buffer (e.g., PBS). It is recommended to prepare this solution fresh.
-
Add DTT to the Reaction: Add the DTT stock solution to your labeling reaction mixture to a final concentration of 10-20 mM.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: Immediately proceed to either Protocol 2 (Dialysis) or Protocol 3 (Size Exclusion Chromatography) to remove the excess Py-hCys and DTT.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. broadpharm.com [broadpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. goldbio.com [goldbio.com]
S-(Pyridin-2-ylthio)-L-homocysteine reaction time and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine. The information is designed to address common challenges encountered during the reaction, focusing on the optimization of reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine?
A1: The synthesis proceeds via a thiol-disulfide exchange reaction. In this reaction, the thiol group of L-homocysteine acts as a nucleophile, attacking the disulfide bond of 2,2'-dipyridyl disulfide. This results in the formation of the desired product, S-(Pyridin-2-ylthio)-L-homocysteine, and the release of one molecule of pyridine-2-thione.
Q2: What are the recommended starting concentrations for the reactants?
A2: For optimal results, it is recommended to dissolve the L-homocysteine in a suitable buffer, such as 0.1 M ammonium (B1175870) bicarbonate, at a concentration range of 0.1 to 10 mg/mL. A 3-fold molar excess of 2,2'-dipyridyl disulfide (DPDS), dissolved in methanol, is then added to the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). By taking aliquots of the reaction mixture at different time intervals, you can track the consumption of the starting materials and the formation of the product.
Q4: What is the typical reaction time for this synthesis?
A4: The reaction is generally rapid and can be complete within 30 to 120 minutes at room temperature. However, the optimal reaction time may vary depending on the specific concentrations of reactants and the reaction temperature.
Q5: Are there any specific storage conditions for the final product?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Oxidation of L-homocysteine: The thiol group of L-homocysteine may have oxidized, preventing it from reacting with DPDS. 3. Incorrect Stoichiometry: An insufficient amount of DPDS was used. | 1. Extend the reaction time and continue to monitor by HPLC. Consider a slight increase in temperature (e.g., to 30-40°C). 2. Ensure that all buffers and solvents are deoxygenated before use. Prepare the L-homocysteine solution immediately before starting the reaction. 3. Verify the molar ratio of DPDS to L-homocysteine. A 3-fold excess of DPDS is recommended. |
| Presence of Multiple Peaks in HPLC | 1. Side Reactions: Undesired side reactions may be occurring. 2. Degradation of Product: The product may be unstable under the reaction or workup conditions. 3. Impure Starting Materials: The L-homocysteine or DPDS used may contain impurities. | 1. Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. 2. Once the reaction is complete, proceed with purification immediately. Avoid prolonged exposure to acidic or basic conditions during workup. 3. Check the purity of the starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The product may co-elute with pyridine-2-thione or unreacted DPDS during chromatography. 2. Product Insolubility: The product may precipitate during the purification process. | 1. Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or mobile phase composition. 2. Adjust the pH of the solution to improve solubility. Lyophilization followed by resuspension in a suitable solvent can also be attempted. |
Reaction Time and Temperature Optimization Data
The following table provides a representative summary of how reaction yield can be influenced by varying time and temperature. Please note that these are illustrative values and actual results may vary.
| Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| 25 | 30 | 75 | 92 |
| 25 | 60 | 85 | 95 |
| 25 | 120 | 88 | 94 |
| 35 | 30 | 82 | 90 |
| 35 | 60 | 92 | 96 |
| 35 | 120 | 93 | 95 |
| 45 | 30 | 88 | 85 |
| 45 | 60 | 95 | 88 |
| 45 | 120 | 94 | 87 |
Experimental Protocols
Synthesis of S-(Pyridin-2-ylthio)-L-homocysteine
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of ammonium bicarbonate in deionized water and degas the solution thoroughly.
-
Dissolve L-homocysteine in the degassed ammonium bicarbonate buffer to a final concentration of 5 mg/mL.
-
Prepare a 5 mM solution of 2,2'-dipyridyl disulfide (DPDS) in methanol.
-
-
Reaction Procedure:
-
To the L-homocysteine solution, add a 3-fold molar equivalent of the DPDS solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25°C).
-
Monitor the reaction progress by injecting aliquots into an HPLC system at regular intervals (e.g., every 30 minutes).
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by HPLC), acidify the mixture with a small amount of trifluoroacetic acid (TFA).
-
Isolate the crude product by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product to obtain S-(Pyridin-2-ylthio)-L-homocysteine as a solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: Thiol-disulfide exchange reaction for S-(Pyridin-2-ylthio)-L-homocysteine synthesis.
interference of reducing agents with S-(Pyridin-2-ylthio)-L-homocysteine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-(Pyridin-2-ylthio)-L-homocysteine (SPH). The focus is on addressing potential interference from reducing agents during experimental procedures.
Troubleshooting Guide
Unexpected or inconsistent results when using SPH can often be attributed to the presence of reducing agents in the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Signal/Labeling Efficiency
If you observe lower-than-expected or no signal, it may indicate that the SPH reagent has been prematurely reduced, preventing its reaction with the target thiol group.
-
Possible Cause: Presence of reducing agents such as Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or 2-Mercaptoethanol (β-ME) in your buffers or sample. SPH contains a disulfide bond that is susceptible to cleavage by these agents.[1]
-
Troubleshooting Steps:
-
Review Reagent Composition: Carefully check the composition of all buffers and solutions for the presence of any reducing agents.
-
Run a Control Experiment: Perform a control reaction containing SPH and the reducing agent in your assay buffer (without your protein of interest). Monitor for the release of 2-thiopyridone, which has a characteristic absorbance at ~343 nm. An increase in absorbance indicates cleavage of SPH.
-
Remove the Reducing Agent: If a reducing agent is necessary for other components of your experiment, consider removing it prior to the addition of SPH. This can be achieved through dialysis, desalting columns, or buffer exchange.
-
Consider Alternative Reducing Agents: If a reducing agent is essential throughout the experiment, evaluate milder options or those with different reaction kinetics.
-
Issue 2: High Background Signal
A high background signal can arise if the cleaved 2-thiopyridone from SPH interferes with downstream detection methods or if the reducing agent itself interacts with other assay components.
-
Possible Cause: The reducing agent is reacting with SPH, leading to the accumulation of 2-thiopyridone, which might interfere with fluorescence or absorbance readings.
-
Troubleshooting Steps:
-
Substrate-Only Control: Incubate SPH with the reducing agent in the assay buffer and measure the signal in the absence of your target molecule. A significant signal indicates direct interference.[2]
-
Vary Reducing Agent Concentration: Test a range of concentrations of the reducing agent to determine if the background signal is dose-dependent.[2] Use the lowest concentration that maintains the desired reductive environment without causing excessive background.
-
Change the Order of Addition: If possible, add the SPH and allow it to react with your target before introducing the reducing agent. This is only feasible if the initial reaction does not require a reducing environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents that interfere with SPH?
A1: The most common reducing agents used in biochemical assays that can interfere with SPH are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME). These agents can cleave the disulfide bond in SPH, rendering it inactive for its intended labeling purpose.[3][4]
Q2: How can I determine if my reducing agent is the cause of my experimental problems?
A2: A series of control experiments is the most effective way to diagnose interference:[2]
-
SPH + Reducing Agent Control: Mix SPH with your reducing agent in the assay buffer. The generation of 2-thiopyridone, measurable by an increase in absorbance at ~343 nm, confirms the reduction of SPH.
-
System Components Control: Test for interactions between the reducing agent and other components of your assay (e.g., your detection reagents) in the absence of SPH.
Q3: Are there any reducing agents that are compatible with SPH?
A3: The compatibility of a reducing agent with SPH is highly dependent on the concentration and experimental conditions. While strong reducing agents like DTT and TCEP are likely to cause significant interference, weaker reducing agents like reduced glutathione (B108866) (GSH) might be tolerated at low concentrations.[3] However, this must be empirically determined for your specific application. It is generally recommended to remove any reducing agent before adding SPH if the experimental design allows.
Q4: Can I use TCEP instead of DTT to avoid interference?
A4: TCEP is also a potent reducing agent and will likely cleave the disulfide bond in SPH. While TCEP and DTT have different properties regarding stability and reactivity with other molecules, both are capable of reducing disulfides.[4][5] Therefore, substituting DTT with TCEP is unlikely to solve the interference issue with SPH.
Data Presentation
To systematically evaluate the interference of different reducing agents with SPH, we recommend collecting quantitative data as outlined in the table below. This will allow for an informed decision on which reducing agent and at what concentration can be tolerated in your assay.
| Reducing Agent | Concentration (mM) | Incubation Time (min) | % SPH Reduction (measured by A343nm) | Impact on Assay Signal |
| DTT | 0.1 | 30 | ||
| 0.5 | 30 | |||
| 1.0 | 30 | |||
| TCEP | 0.1 | 30 | ||
| 0.5 | 30 | |||
| 1.0 | 30 | |||
| β-ME | 1.0 | 30 | ||
| 5.0 | 30 | |||
| 10.0 | 30 | |||
| GSH | 1.0 | 30 | ||
| 5.0 | 30 | |||
| 10.0 | 30 |
Experimental Protocols
Protocol 1: Assessing the Interference of a Reducing Agent with SPH
This protocol is designed to quantify the extent to which a reducing agent cleaves SPH.
-
Prepare Solutions:
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
SPH stock solution (e.g., 10 mM in DMSO)
-
Reducing agent stock solutions (e.g., 100 mM DTT, 100 mM TCEP, 1 M β-ME)
-
-
Set up Reactions:
-
In a 96-well UV-transparent plate, prepare the following reactions in triplicate:
-
Blank: Assay Buffer only.
-
SPH Only: Assay Buffer + SPH (final concentration e.g., 100 µM).
-
Test: Assay Buffer + SPH (e.g., 100 µM) + Reducing Agent (at desired final concentrations).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at 343 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
The increase in absorbance in the "Test" wells compared to the "SPH Only" well is proportional to the amount of 2-thiopyridone released, and thus the extent of SPH reduction.
-
Mandatory Visualization
Caption: Chemical pathway illustrating the desired reaction of SPH and the interfering reaction with a reducing agent.
Caption: A logical workflow for troubleshooting unexpected results in experiments involving SPH.
Caption: A decision tree to guide the selection and use of reducing agents in the presence of SPH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(Pyridin-2-ylthio)-L-homocysteine (SPH) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing S-(Pyridin-2-ylthio)-L-homocysteine (SPH) in their assays. The primary focus is to address the common issue of high background signals.
I. Frequently Asked Questions (FAQs)
Q1: What is S-(Pyridin-2-ylthio)-L-homocysteine (SPH) and how does it work in an assay?
A1: S-(Pyridin-2-ylthio)-L-homocysteine (SPH) is a chemical reagent used in biochemical assays. It contains a disulfide bond that can be cleaved by a thiol group, such as the side chain of a cysteine residue in a protein. This cleavage releases a pyridine-2-thione molecule, which can be detected spectrophotometrically, typically by an increase in absorbance at a specific wavelength. This reaction forms the basis for quantifying enzymatic activity or the presence of free thiols.
Q2: What are the primary causes of a high background signal in my SPH assay?
A2: A high background signal can originate from several sources:
-
Reagent Instability: The SPH reagent itself may degrade over time, especially if not stored correctly, leading to the spontaneous release of the chromophore.
-
Non-Enzymatic Reactions: Other components in your sample or buffer, such as reducing agents, can react non-specifically with SPH.
-
Sample-Related Interference: The inherent color or fluorescence of your biological sample can contribute to the background reading.[1]
-
Contamination: Contamination in buffers, reagents, or on the labware can introduce interfering substances.
Q3: How can I minimize the background signal from my sample itself?
A3: To correct for background absorbance from colored compounds in your sample, it is crucial to run a sample blank.[1] This blank should contain your sample and all other assay components except for the SPH reagent. For complex biological samples, protein precipitation using agents like trichloroacetic acid (TCA) can help remove small molecule interfering substances.[1]
Q4: Can the buffer components affect my assay?
A4: Absolutely. Buffers with high concentrations of certain reducing agents, like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), can cleave SPH and increase the background signal.[1] It is important to use these agents at concentrations that do not cause significant interference.[1]
II. Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to identifying and resolving the root cause of high background signals in your SPH assay.
Problem: The absorbance values of my negative controls (blanks) are unacceptably high.
| Possible Cause | Recommended Solution(s) |
| SPH Reagent Degradation | 1. Prepare Fresh Reagent: Prepare a fresh solution of SPH from a solid stock for each experiment. Aqueous solutions of similar compounds are often not recommended for storage for more than one day.[2] 2. Verify Stock Quality: If the problem persists, consider purchasing a new batch of SPH reagent. Store the solid reagent according to the manufacturer's instructions, typically at -20°C.[2] |
| Contaminated Buffers or Water | 1. Use High-Purity Water: Ensure you are using high-purity, nuclease-free water for all buffers and solutions. 2. Prepare Fresh Buffers: Remake all buffers from high-quality stock solutions. 3. Filter-Sterilize Buffers: Filter-sterilizing your buffers can remove microbial contamination that may contribute to background signal. |
| Non-Specific Reaction with Buffer Components | 1. Test Individual Components: Prepare blanks containing the SPH reagent and each individual buffer component to identify the source of the non-specific reaction. 2. Optimize Reducing Agent Concentration: If a reducing agent is necessary for your enzyme's activity, perform a concentration titration to find the lowest effective concentration that does not significantly increase the background. |
| Sample-Induced Background | 1. Run a Sample Blank: As mentioned in the FAQs, always include a control with your sample but without the SPH reagent to measure and subtract the sample's intrinsic absorbance.[1] 2. Sample Cleanup: For complex samples like tissue homogenates or cell lysates, consider a cleanup step such as protein precipitation or solid-phase extraction to remove interfering small molecules.[1] |
| Assay Plate or Cuvette Contamination | 1. Use New Consumables: Utilize new, clean microplates or cuvettes for each experiment. 2. Check for Autofluorescence: If using a fluorescence-based detection method, ensure your plates are designed for fluorescence assays and have low autofluorescence. |
III. Experimental Protocols
General Protocol for an SPH-based Enzyme Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of SPH in a suitable solvent (e.g., DMSO).
-
Prepare your assay buffer. The pH and composition will be dependent on the enzyme being studied.
-
Prepare your enzyme stock solution in the assay buffer.
-
Prepare your substrate solution (if different from SPH).
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add your enzyme solution, substrate, and assay buffer.
-
Negative Control (No Enzyme): Add assay buffer in place of the enzyme solution.
-
Sample Blank (if applicable): Add your sample and assay buffer, but not the SPH.
-
Positive Control (if available): A known active enzyme or a chemical that can cleave SPH.
-
-
Initiate the Reaction:
-
Add the SPH solution to all wells except the sample blank to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme, protected from light.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically around 340 nm for pyridine-2-thione) at regular time intervals (for kinetic assays) or at a single endpoint.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the test wells.
-
If a sample blank was used, subtract its absorbance as well.
-
Calculate the rate of reaction or the final absorbance and relate it to enzyme activity or thiol concentration.
-
IV. Quantitative Data Summary
The following table provides hypothetical yet realistic values for a typical SPH assay. These should be used as a guideline, and optimal values should be determined experimentally.
| Parameter | Typical Range | Notes |
| SPH Concentration | 10 - 200 µM | Higher concentrations may increase background. |
| Enzyme Concentration | 1 - 100 nM | Dependent on the specific activity of the enzyme. |
| Incubation Time | 5 - 60 minutes | Shorter times may be needed for highly active enzymes. |
| Incubation Temperature | 25 - 37 °C | Enzyme-dependent. |
| Wavelength for Detection | ~340 nm | For pyridine-2-thione. |
| Acceptable Background Absorbance | < 0.1 AU | This is a general target; higher may be acceptable depending on the signal window. |
V. Visual Guides
SPH Assay Principle
Caption: Chemical principle of the SPH assay.
Experimental Workflow for SPH Assay
Caption: General experimental workflow for an SPH-based assay.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background signals.
References
Validation & Comparative
A Comparative Guide to Cysteine Labeling: S-(Pyridin-2-ylthio)-L-homocysteine vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient labeling of cysteine residues is a cornerstone of modern proteomics, chemical biology, and drug development. The unique reactivity of the cysteine thiol group allows for targeted modification, enabling the study of protein structure, function, post-translational modifications, and the development of covalent therapeutics. Two commonly employed reagents for cysteine labeling are S-(Pyridin-2-ylthio)-L-homocysteine, a representative pyridyl disulfide compound, and iodoacetamide (B48618), a classic alkylating agent. This guide provides an objective comparison of their performance, supported by mechanistic insights and detailed experimental protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Metrics
The selection of a cysteine labeling reagent is dictated by the experimental goals. S-(Pyridin-2-ylthio)-L-homocysteine offers the significant advantage of reversibility, which is crucial for applications such as activity-based protein profiling and the study of dynamic cellular processes. In contrast, iodoacetamide provides a stable, irreversible modification, making it a reliable choice for standard proteomics workflows where prevention of disulfide bond reformation is paramount.
| Feature | S-(Pyridin-2-ylthio)-L-homocysteine | Iodoacetamide (IAA) |
| Reaction Mechanism | Thiol-Disulfide Exchange | SN2 Nucleophilic Substitution |
| Bond Type | Reversible Disulfide Bond | Irreversible Thioether Bond[1] |
| Specificity for Cysteine | High | High, but with known off-target reactions[2] |
| Common Side Reactions | Minimal under optimal conditions | Alkylation of Met, Lys, His, N-terminus[2][3][4] |
| Optimal Reaction pH | 7.0 - 8.0 | 7.5 - 8.5[2] |
| Reversibility | Yes, with reducing agents (e.g., DTT, TCEP) | No |
| Common Applications | Reversible protein modification, affinity purification, drug delivery | Proteomics sample preparation, peptide mapping, prevention of disulfide bond formation[1] |
Delving Deeper: A Performance Showdown
Reaction Mechanism and Specificity
S-(Pyridin-2-ylthio)-L-homocysteine reacts with free thiols via a thiol-disulfide exchange reaction. The thiol group of a cysteine residue attacks the disulfide bond of the reagent, leading to the formation of a new disulfide bond between the protein and the homocysteine moiety, and the release of pyridine-2-thione. This reaction is highly specific for thiols under mild conditions.
In contrast, iodoacetamide alkylates cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable and irreversible thioether bond.[1] While highly reactive towards cysteines, iodoacetamide can exhibit off-target reactivity with other nucleophilic amino acid residues such as methionine, lysine, and histidine, particularly at higher pH and reagent concentrations.[2][3][4]
Reaction Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thiol-Reactive Labeling: A Comparative Guide to S-(Pyridin-2-ylthio)-L-homocysteine and its Alternatives for Mass Spectrometry Validation
For researchers, scientists, and drug development professionals engaged in the precise analysis of proteins, the selective labeling of cysteine residues is a critical step. S-(Pyridin-2-ylthio)-L-homocysteine (SPDP) offers a distinct advantage through its ability to form a reversible disulfide bond, a feature that sets it apart from commonly used reagents like maleimides and iodoacetamides. This guide provides an objective comparison of these thiol-reactive labeling strategies, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for mass spectrometry-based validation.
The modification of cysteine residues is a cornerstone of numerous applications in proteomics and drug development, from identifying protein-protein interactions to creating antibody-drug conjugates. The validation of this labeling is heavily reliant on mass spectrometry to confirm the site of modification and quantify the efficiency of the reaction. The choice of labeling reagent significantly impacts the stability of the resulting conjugate and the information that can be gleaned from mass spectrometric analysis.
At a Glance: Comparing Thiol-Reactive Labeling Reagents
| Feature | S-(Pyridin-2-ylthio)-L-homocysteine (SPDP) | Maleimides | Iodoacetamides |
| Reactive Group | Pyridyldithio | Maleimide (B117702) | Iodoacetyl |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Bond Formed | Disulfide (-S-S-) | Thioether (-S-) | Thioether (-S-) |
| Cleavability | Reducible (Cleavable) | Non-cleavable | Non-cleavable |
| Mass Shift | Variable (dependent on the leaving group) | Dependent on the specific maleimide reagent | +57.021 Da (for iodoacetamide) |
| Primary Advantage | Reversibility of labeling | High reactivity and stability of the conjugate | High reactivity and well-characterized |
| Potential Drawbacks | Potential for disulfide exchange | Potential for hydrolysis and off-target reactions | Off-target reactions with other nucleophilic residues |
The Chemistry of Cysteine Labeling: A Closer Look
S-(Pyridin-2-ylthio)-L-homocysteine reacts with the thiol group of a cysteine residue via a disulfide exchange reaction, releasing pyridine-2-thione and forming a new disulfide bond between the homocysteine portion of the reagent and the protein's cysteine. This disulfide linkage is the key feature of SPDP, as it can be cleaved under reducing conditions, for example, with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversibility is particularly advantageous in applications where the release of a conjugated molecule is desired, such as in drug delivery systems[1].
In contrast, maleimides and iodoacetamides form stable, non-cleavable thioether bonds with cysteine residues. Maleimides react via a Michael addition, while iodoacetamides undergo a nucleophilic substitution reaction. The stability of the thioether bond makes these reagents ideal for applications requiring a permanent label[2].
Mass Spectrometry Validation: Experimental Insights
The validation of cysteine labeling by mass spectrometry involves confirming the mass shift corresponding to the addition of the label and identifying the specific cysteine residue that has been modified.
For S-(Pyridin-2-ylthio)-L-homocysteine labeled proteins , mass spectrometry analysis can be performed on the intact labeled protein or on peptides generated by enzymatic digestion. Collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS) can lead to fragmentation of the SPDP moiety, with a characteristic cleavage of the disulfide bond[3]. The ability to cleave the disulfide bond with a reducing agent prior to MS analysis can also be used as a validation step, as this will result in a predictable mass shift corresponding to the removal of the labeling reagent.
Maleimide and iodoacetamide-labeled proteins are also readily analyzed by mass spectrometry. The mass increase is a direct indicator of successful labeling. However, both reagents have been reported to have potential side reactions. Iodoacetamide, for instance, can react with other nucleophilic residues such as methionine, lysine, and histidine, which can complicate data interpretation[4]. While maleimides are generally more specific for thiols, they can be susceptible to hydrolysis, and the resulting succinimide (B58015) ring can undergo rearrangement.
Experimental Protocols
General Workflow for Cysteine Labeling and Mass Spectrometry Validation
The following diagram outlines a general workflow for the labeling of cysteine residues in a protein and subsequent validation by mass spectrometry.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Homocysteine Detection: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and drug development professionals navigating the landscape of homocysteine detection, selecting the optimal method is paramount for accurate and reliable data. This guide provides a comprehensive comparison of alternative methods for quantifying homocysteine in biological samples, supported by experimental data and detailed protocols. We delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), immunoassays, enzymatic assays, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to facilitate an informed decision-making process.
Elevated levels of homocysteine, a sulfur-containing amino acid, are an established risk factor for various pathological conditions, including cardiovascular and neurodegenerative diseases. Consequently, the precise and efficient measurement of homocysteine in biological matrices is of significant interest in both clinical diagnostics and biomedical research. This guide offers a comparative overview of the most prevalent analytical techniques, highlighting their respective strengths and limitations.
Performance Comparison of Homocysteine Detection Methods
The choice of a homocysteine detection method often depends on the specific requirements of the study, including desired sensitivity, sample throughput, cost, and the availability of instrumentation. The following table summarizes the key quantitative performance metrics of the most widely used techniques.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Precision (Coefficient of Variation, CV%) |
| HPLC with Fluorescence Detection | Chromatographic separation of derivatized homocysteine followed by fluorescence detection. | LOD: ~0.5 µmol/L[1][2] | 2.5 - 100 µmol/L[1][3] | Intra-assay: < 5.6%, Inter-assay: < 4.85%[1][2] |
| Immunoassays (ELISA, FPIA, CLIA) | Competitive or sandwich assays utilizing specific antibodies against homocysteine or its derivatives. | ELISA: ~10 ng/mL (Homocysteine-BSA)[4] FPIA: 0.24 µmol/L[5][6] | FPIA: 0.24 - 50 µmol/L[5][6] | FPIA Intra-assay: < 5%, Inter-assay: < 5%[5] |
| Enzymatic Cycling Assays | Enzymatic conversion of homocysteine, leading to a measurable product in a cyclic reaction. | LOD: ~0.31 µmol/L[7] | 1 - 100 µmol/L[7] | Total Imprecision: < 5.4%[7] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity. | LOQ: ~0.117 µmol/L[8] | 0.117 - 50.7 µmol/L[8] | Intra-assay and Inter-assay CVs generally low[9] |
Experimental Protocols: A Closer Look at Key Methodologies
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summarized methodologies for the principal homocysteine detection techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a widely adopted and reliable method for homocysteine quantification.[10] The protocol typically involves a multi-step procedure:
-
Sample Preparation: Plasma or serum samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to release protein-bound homocysteine.[11][12]
-
Protein Precipitation: Proteins are precipitated using an acid, like trichloroacetic acid (TCA) or perchloric acid, and removed by centrifugation.[1][3]
-
Derivatization: The free thiol group of homocysteine in the supernatant is derivatized with a fluorescent reagent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) or monobromobimane.[12][13]
-
Chromatographic Separation: The derivatized homocysteine is separated from other thiols on a reversed-phase HPLC column.[1][3]
-
Fluorescence Detection: The fluorescent derivative is detected at specific excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[3][12]
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput platform for homocysteine measurement. A common format is the competitive ELISA:[4]
-
Coating: A 96-well plate is coated with a homocysteine-protein conjugate.
-
Sample/Standard Incubation: Samples or standards are added to the wells, followed by a specific anti-homocysteine antibody. Homocysteine in the sample competes with the coated conjugate for antibody binding.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.
-
Measurement: The absorbance is read using a microplate reader, with the signal being inversely proportional to the homocysteine concentration in the sample.
Enzymatic Cycling Assays
Enzymatic assays provide a sensitive and often automated method for homocysteine determination. A typical enzymatic cycling assay involves the following steps:[7]
-
Reduction: Bound homocysteine in the sample is reduced to its free form.
-
Enzymatic Conversion: Homocysteine is converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine.
-
Cycling Reaction: In a cyclic reaction, the generated SAH is hydrolyzed, and the products are used in a series of enzymatic reactions that lead to the oxidation of NADH to NAD+.
-
Spectrophotometric Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured and is directly proportional to the initial homocysteine concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold-standard method due to its high sensitivity and specificity.[14] The protocol is generally streamlined:
-
Sample Preparation: A small volume of plasma or serum is treated with an internal standard (often a stable isotope-labeled homocysteine) and a reducing agent.[8]
-
Protein Precipitation: Proteins are precipitated, typically with an organic solvent like acetonitrile (B52724) or methanol.[15][16]
-
LC Separation: The supernatant is injected into an LC system for chromatographic separation of homocysteine from other sample components.
-
MS/MS Detection: The eluting homocysteine is ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly specific quantification.[8]
Conclusion
The selection of an appropriate method for homocysteine detection is a critical step in ensuring the quality and validity of research findings. HPLC with fluorescence detection offers a balance of reliability and sensitivity. Immunoassays are well-suited for high-throughput screening. Enzymatic assays provide a convenient and automatable option. For studies demanding the highest level of accuracy and sensitivity, LC-MS/MS remains the reference method. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently choose the methodology that best aligns with their scientific objectives.
References
- 1. [Determination of plasma homocysteine by high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Validation of an immunoassay for measurement of plasma total homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Performance characteristics of a recombinant enzymatic cycling assay for quantification of total homocysteine in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. haematologica.org [haematologica.org]
- 14. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of S-(Pyridin-2-ylthio)-L-homocysteine for Cysteine Thiols
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the development of targeted therapeutics, advanced imaging agents, and powerful proteomic tools. S-(Pyridin-2-ylthio)-L-homocysteine, a pyridyl disulfide-containing reagent, is a valuable tool for this purpose, offering a reversible disulfide linkage to cysteine thiols. This guide provides an objective comparison of its specificity with other common thiol-reactive chemistries, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Reversible Disulfide Exchange
S-(Pyridin-2-ylthio)-L-homocysteine reacts with the nucleophilic thiolate anion of a cysteine residue in a thiol-disulfide exchange reaction. This process results in the formation of a mixed disulfide bond between the homocysteine portion of the reagent and the target cysteine, releasing pyridine-2-thione. This reaction is reversible under reducing conditions, a key feature that distinguishes it from many other cysteine modification chemistries.[1]
The progress of this reaction can be monitored spectrophotometrically by measuring the release of the byproduct pyridine-2-thione, which has a maximum absorbance at approximately 343 nm.[2]
Visualizing the Reaction
Caption: Reaction of S-(Pyridin-2-ylthio)-L-homocysteine with a protein cysteine thiol.
Specificity Profile: A Focus on Thiols
The primary advantage of pyridyl disulfide reagents like S-(Pyridin-2-ylthio)-L-homocysteine lies in their high specificity for thiol groups over other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, particularly under mild pH conditions (pH 6.5-7.5).[3] This selectivity is crucial for achieving site-specific protein modification.
However, the intracellular environment presents a challenge in the form of high concentrations of the small-molecule thiol, glutathione (B108866) (GSH).[4] The reactivity of pyridyl disulfides with GSH can lead to off-target reactions and consumption of the labeling reagent. The efficiency of protein labeling is therefore a competition between the target cysteine thiols and abundant cellular thiols like glutathione.[5]
Comparison with Alternative Thiol-Reactive Chemistries
The choice of a cysteine modification reagent depends on the specific application, with key considerations being the desired stability of the linkage and the reaction conditions.
| Reagent Class | Reaction Mechanism | Bond Type | Reversibility | Key Advantages | Key Disadvantages |
| Pyridyl Disulfides | Thiol-disulfide exchange | Disulfide | Reversible (reducing agents) | High thiol specificity, Reversible linkage | Potential for off-target reaction with abundant thiols (e.g., glutathione) |
| Maleimides | Michael addition | Thioether | Irreversible | Fast reaction kinetics, High thiol reactivity | Potential for off-target reactions with lysine and histidine at higher pH, Thioether bond can undergo retro-Michael reaction leading to deconjugation |
| Iodoacetamides | Nucleophilic substitution (SN2) | Thioether | Irreversible | Forms a very stable, irreversible bond | Generally slower reaction rates than maleimides, Requires slightly alkaline pH for optimal reactivity |
| Vinyl Sulfones | Michael addition | Thioether | Irreversible | Forms a highly stable thioether bond | Generally slower reaction rates compared to maleimides |
Experimental Protocols
General Protocol for Assessing Thiol-Reactivity and Specificity
This protocol outlines a general workflow for comparing the reactivity and specificity of different thiol-reactive probes using a model protein and competitive assays.
Caption: Workflow for comparative analysis of thiol-reactive probes.
1. Materials:
-
Model protein with a known number of free cysteine residues (e.g., Bovine Serum Albumin).
-
Thiol-reactive reagents: S-(Pyridin-2-ylthio)-L-homocysteine, N-ethylmaleimide (NEM), Iodoacetamide (IAM).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: L-cysteine or dithiothreitol (B142953) (DTT) in excess.
-
Competitors: Reduced glutathione (GSH), L-lysine, L-histidine.
-
Denaturing buffer: 8 M urea (B33335) in PBS.
-
Reducing agent: DTT.
-
Alkylating agent for total thiol quantification: IAM.
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
2. Method:
-
Protein Preparation: Dissolve the model protein in the reaction buffer. For total thiol content, a sample should be denatured and reduced with DTT.
-
Reaction Setup:
-
To assess reactivity, incubate the protein with each thiol-reactive reagent at various concentrations and time points.
-
To assess specificity, pre-incubate the protein with a high concentration of competitors (GSH, lysine, or histidine) before adding the thiol-reactive reagent.
-
-
Quenching: Stop the reaction by adding an excess of a quenching agent.
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein samples.
-
Reduce all disulfide bonds with DTT.
-
Alkylate any remaining free cysteines with IAM to prevent disulfide scrambling.
-
Perform buffer exchange to remove excess reagents.
-
Digest the protein with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the peptides.
-
Data Analysis:
-
Identify cysteine-containing peptides.
-
Quantify the extent of modification by comparing the peak intensities of the labeled versus unlabeled peptides.
-
Calculate the reaction rates and the degree of inhibition by competitors to determine specificity.
-
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine is a highly specific reagent for the modification of cysteine thiols, offering the significant advantage of a reversible disulfide linkage. Its primary competitor in a biological context is the abundant small-molecule thiol, glutathione. When compared to other common thiol-reactive chemistries, such as maleimides and iodoacetamides, pyridyl disulfides provide a balance of high specificity and reversibility. The choice of reagent should be guided by the specific experimental requirements, particularly the need for a stable or a cleavable linkage. For applications requiring the release of a conjugated molecule under reducing conditions, S-(Pyridin-2-ylthio)-L-homocysteine and other pyridyl disulfide reagents are an excellent choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione is required to regulate the formation of native disulfide bonds within proteins entering the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition between glutathione and protein thiols for disulphide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of S-(Pyridin-2-ylthio)-L-homocysteine Protein Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible modification of protein cysteine and homocysteine residues plays a pivotal role in cellular signaling, redox regulation, and drug mechanism of action. One such modification, S-(Pyridin-2-ylthio)-L-homocysteine, involves the formation of a disulfide bond between a protein thiol group and a pyridin-2-ylthio moiety. Accurate quantification of this adduct is crucial for understanding its biological significance and for the development of targeted therapeutics. This guide provides a comparative overview of methodologies for the quantitative analysis of S-(Pyridin-2-ylthio)-L-homocysteine protein modifications, presenting both mass spectrometry-based and non-mass spectrometry-based approaches.
Comparison of Quantitative Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following tables summarize the key characteristics of the primary methods for quantifying S-(Pyridin-2-ylthio)-L-homocysteine protein modifications.
Table 1: Mass Spectrometry-Based Methods
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Identification and quantification of modified peptides based on mass-to-charge ratio and fragmentation patterns. |
| Specificity | High; can pinpoint the exact modification site. |
| Sensitivity | High (low femtomole to attomole range). |
| Quantification | Relative or absolute (with stable isotope-labeled standards). |
| Throughput | Moderate to high, depending on the complexity of the sample and LC gradient length. |
| Advantages | Provides definitive structural information. Multiplexing capabilities with isobaric tags (e.g., TMT, iTRAQ). |
| Disadvantages | Requires sophisticated instrumentation and expertise in data analysis. Potential for ion suppression. |
| Typical Cost | High. |
Table 2: Non-Mass Spectrometry-Based Methods
| Feature | Ellman's Assay (Indirect) | Fluorescent Probe-Based Assays (Indirect) |
| Principle | Spectrophotometric quantification of free thiols before and after reduction of the disulfide bond. | Detection of changes in fluorescence upon reaction with thiols released after disulfide bond reduction. |
| Specificity | Low; measures total free thiols, not specific to the pyridin-2-ylthio adduct. | Moderate; probe may react with other thiols, but some probes offer selectivity for specific types of thiols. |
| Sensitivity | Moderate (low micromolar range). | High (nanomolar to picomolar range). |
| Quantification | Absolute, based on a standard curve. | Relative or absolute, based on a standard curve. |
| Throughput | High. | High. |
| Advantages | Simple, rapid, and widely accessible instrumentation (spectrophotometer). | High sensitivity and suitable for high-throughput screening. Can be adapted for in-cell imaging. |
| Disadvantages | Indirect measurement; susceptible to interference from other reducing agents. | Indirect measurement; potential for probe bleaching and background fluorescence. |
| Typical Cost | Low. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol outlines a bottom-up proteomics approach for the identification and quantification of S-(Pyridin-2-ylthio)-L-homocysteine modified peptides.
1. Protein Extraction and Preparation:
- Lyse cells or tissues in a buffer containing protease inhibitors and a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free cysteines and prevent disulfide scrambling.
- Precipitate proteins using methods such as trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove interfering substances.
- Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
2. Reduction and Digestion:
- Reduce disulfide bonds, including the S-(Pyridin-2-ylthio)-L-homocysteine linkage, using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
- Alkylate the newly exposed thiols with a different alkylating agent (e.g., iodoacetamide, IAA) to prevent disulfide bond reformation.
- Dilute the denatured and alkylated protein sample with a suitable buffer for enzymatic digestion.
- Digest the proteins into peptides using a protease such as trypsin.
3. Peptide Desalting and LC-MS/MS Analysis:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
- Analyze the peptides by LC-MS/MS. Separate peptides using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.
- Introduce the eluted peptides into a tandem mass spectrometer. The instrument will perform a full MS scan to determine the mass-to-charge ratio of the peptides, followed by fragmentation of selected peptides (MS/MS) to determine their amino acid sequence.
4. Data Analysis:
- Search the acquired MS/MS spectra against a protein sequence database to identify peptides.
- Include the S-(Pyridin-2-ylthio)-L-homocysteine modification as a variable modification in the search parameters.
- Quantify the modified peptides based on the peak area or intensity of their precursor ions in the MS1 scan. For relative quantification between samples, label-free quantification or metabolic/chemical labeling (e.g., SILAC, iTRAQ, TMT) can be employed.
Protocol 2: Indirect Quantification using Ellman's Assay
This protocol describes an indirect method to estimate the amount of S-(Pyridin-2-ylthio)-L-homocysteine modification by measuring the difference in free thiol concentration before and after reduction.[1][2][3][4][5]
1. Sample Preparation:
- Prepare two aliquots of the protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
2. Measurement of Free Thiols (Baseline):
- To the first aliquot, add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 412 nm using a spectrophotometer. This represents the amount of free thiols initially present in the protein.[2]
3. Reduction of Disulfide Bonds:
- To the second aliquot, add a reducing agent (e.g., DTT or TCEP) to cleave all disulfide bonds, including the S-(Pyridin-2-ylthio)-L-homocysteine linkage.
- Incubate under conditions appropriate for complete reduction.
4. Measurement of Total Thiols:
- After reduction, add Ellman's reagent to the second aliquot.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 412 nm. This represents the total thiol content after reduction.
5. Calculation:
- Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).
- Calculate the concentration of free thiols in both aliquots using the standard curve.
- The concentration of S-(Pyridin-2-ylthio)-L-homocysteine modification is proportional to the difference between the total thiol concentration (after reduction) and the baseline free thiol concentration.
Protocol 3: Indirect Quantification using Fluorescent Probes
This protocol is similar to the Ellman's assay but utilizes a more sensitive fluorescent readout.[6][7][8]
1. Sample Preparation:
- Prepare two aliquots of the protein sample in a suitable buffer.
2. Baseline Fluorescence Measurement:
- To the first aliquot, add a thiol-reactive fluorescent probe (e.g., a maleimide-based dye).
- Incubate according to the manufacturer's instructions.
- Measure the fluorescence at the appropriate excitation and emission wavelengths. This represents the baseline level of free thiols.
3. Reduction and Labeling:
- To the second aliquot, add a reducing agent to cleave disulfide bonds.
- After reduction, add the same thiol-reactive fluorescent probe.
- Incubate to allow the probe to react with the newly exposed thiols.
- Measure the fluorescence. This represents the total thiol content.
4. Quantification:
- The increase in fluorescence intensity in the second aliquot compared to the first is proportional to the amount of S-(Pyridin-2-ylthio)-L-homocysteine modification.
- A standard curve with a known thiol can be used for absolute quantification.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of the detection methods.
Figure 1. Overall experimental workflow for quantitative analysis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions [mdpi.com]
- 4. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-(Pyridin-2-ylthio)-L-homocysteine and Alternatives for Reversible Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and proteomics, the selective and reversible modification of cysteine residues is a cornerstone technique for understanding protein function, developing antibody-drug conjugates (ADCs), and creating advanced diagnostic tools. S-(Pyridin-2-ylthio)-L-homocysteine is a thiol-specific labeling reagent designed for this purpose, offering a handle for attaching molecules to proteins through a cleavable disulfide bond. This guide provides a comprehensive comparison of S-(Pyridin-2-ylthio)-L-homocysteine with other common cysteine modification reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Introduction to S-(Pyridin-2-ylthio)-L-homocysteine
S-(Pyridin-2-ylthio)-L-homocysteine is a small molecule that links a 2-thiopyridine group to the amino acid L-homocysteine.[1] Its primary application lies in the reversible modification of cysteine residues on proteins. The key feature of this reagent is the formation of a disulfide bond between the reagent and a cysteine thiol. This disulfide linkage is stable under physiological conditions but can be readily cleaved in a reducing environment, such as the intracellular cytoplasm, allowing for the controlled release of a conjugated molecule.[1]
While specific literature on S-(Pyridin-2-ylthio)-L-homocysteine is limited, its chemical reactivity is analogous to the well-characterized and widely used N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker.[2][3][4][5][6][7] Both reagents utilize a pyridyldithiol group to react with sulfhydryls, forming a disulfide bond and releasing pyridine-2-thione, a byproduct that can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[4][5]
Performance Comparison of Cysteine Modifying Reagents
The choice of a cysteine-modifying reagent is dictated by the specific requirements of the experiment, including the desired stability of the linkage, the need for reversibility, and the reaction conditions. The following table provides a quantitative and qualitative comparison of pyridyldithiol reagents (represented by the SPDP family, including S-(Pyridin-2-ylthio)-L-homocysteine) with other common classes of thiol-reactive reagents.
| Feature | Pyridyldithiol Reagents (e.g., S-(Pyridin-2-ylthio)-L-homocysteine, SPDP) | Maleimides | Iodoacetamides |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition to the double bond | Nucleophilic substitution (SN2) |
| Target Residues | Cysteine | Cysteine (highly selective at neutral pH) | Cysteine, Histidine, Methionine |
| Optimal pH | 7.0 - 8.0[8] | 6.5 - 7.5 | 7.5 - 8.5 |
| Bond Stability | Reversible (cleavable by reducing agents) | Generally stable, but can undergo retro-Michael reaction | Stable thioether bond |
| Cleavability | Yes (e.g., with DTT, TCEP)[2][4][5] | No (generally considered irreversible) | No |
| Reaction Monitoring | Release of pyridine-2-thione (A343 nm)[4][5] | Decrease in maleimide (B117702) absorbance (~300 nm) | Not easily monitored by UV-Vis |
| Common Applications | Reversible bioconjugation, drug delivery, affinity purification[3][4] | Stable bioconjugation, antibody-drug conjugates, protein labeling | Protein alkylation, blocking free thiols |
Experimental Protocols
The following protocols are based on the established procedures for pyridyldithiol-containing reagents like SPDP and can be adapted for S-(Pyridin-2-ylthio)-L-homocysteine.
Protocol 1: Two-Step Protein-Protein Crosslinking
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing free sulfhydryls).
Materials:
-
S-(Pyridin-2-ylthio)-L-homocysteine or SPDP
-
Protein A and Protein B
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
Step 1: Modification of Protein A
-
Dissolve Protein A in Conjugation Buffer.
-
Dissolve the pyridyldithiol reagent in a suitable organic solvent (e.g., DMSO or DMF) and add it to the Protein A solution. A 10- to 20-fold molar excess of the reagent over the protein is typically used.[8]
-
Incubate the reaction for 30-60 minutes at room temperature.[8]
-
Remove excess, unreacted reagent by passing the solution through a desalting column equilibrated with Conjugation Buffer.
-
(Optional) Determine the degree of modification by measuring the absorbance of the released pyridine-2-thione at 343 nm after treating an aliquot with a reducing agent.[8]
Step 2: Conjugation of Modified Protein A with Protein B
-
Dissolve Protein B (containing free sulfhydryls) in Conjugation Buffer. If Protein B has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Mix the modified Protein A with Protein B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can be purified by size-exclusion chromatography.
Protocol 2: Thiolation of a Protein
This protocol describes how to introduce a protected thiol group onto a protein using an amine-reactive pyridyldithiol reagent, which can then be deprotected to yield a free sulfhydryl.
Materials:
-
Amine-reactive pyridyldithiol reagent (e.g., SPDP)
-
Protein to be thiolated
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Reducing Agent: DTT
-
Desalting columns
Procedure:
-
Follow Step 1 of Protocol 1 to modify the protein with the pyridyldithiol reagent.
-
To generate a free thiol, treat the modified protein with a reducing agent such as DTT (final concentration of 25-50 mM) for 30 minutes at room temperature.
-
Remove the excess reducing agent and the released pyridine-2-thione using a desalting column. The protein is now thiolated and ready for conjugation with a sulfhydryl-reactive molecule.
Visualizations
Reaction Mechanism of Pyridyldithiol Reagents with Cysteine
Caption: Reaction of a pyridyldithiol reagent with a protein cysteine residue.
Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for conjugating two proteins using a pyridyldithiol reagent.
Conclusion
S-(Pyridin-2-ylthio)-L-homocysteine and related pyridyldithiol reagents are valuable tools for the reversible modification of cysteine residues in proteins. Their key advantage is the formation of a cleavable disulfide bond, which is particularly useful for applications requiring the release of a conjugated molecule under reducing conditions, such as in drug delivery systems targeting the intracellular environment. While reagents like maleimides and iodoacetamides form more stable linkages, they lack this reversibility. The choice of reagent should, therefore, be carefully considered based on the desired stability and functionality of the final bioconjugate. The ability to monitor the reaction by observing the release of pyridine-2-thione provides an additional advantage for optimizing and quantifying the conjugation process. This guide provides the necessary information for researchers to make an informed decision and to design effective protein modification strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 4. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | LabX.com [labx.com]
- 6. SPDP | 68181-17-9 [chemicalbook.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Reversible Biotinylation: The Advantages of Pyridyl Disulfide Chemistry
For researchers, scientists, and drug development professionals, the ability to reversibly biotinylate proteins and other biomolecules is a powerful tool for studying protein interactions, post-translational modifications, and for affinity purification. Among the various methods available, pyridyl disulfide chemistry offers distinct advantages in terms of specificity, reaction monitoring, and mild cleavage conditions. This guide provides an objective comparison of pyridyl disulfide-based biotinylation with other reversible alternatives, supported by experimental data and detailed protocols.
Core Principle of Pyridyl Disulfide Chemistry
Pyridyl disulfide-based reagents, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), leverage the specific reactivity of the pyridyldithio group towards free sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins.[1] The reaction proceeds through a disulfide exchange mechanism, forming a stable disulfide bond between the biotinylating reagent and the target molecule.[1] A key feature of this reaction is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of biotinylation in real-time.[1][2] The reversibility is achieved by cleaving the disulfide bond with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releasing the native, unmodified protein.[1]
Comparison with Other Reversible Biotinylation Methods
The choice of a reversible biotinylation strategy depends on the specific application, the nature of the target molecule, and the desired cleavage conditions. Pyridyl disulfide chemistry presents a compelling option compared to other prevalent methods.
| Feature | Pyridyl Disulfide Chemistry (e.g., Biotin-HPDP) | NHS-Ester Chemistry with Disulfide Linker (e.g., Sulfo-NHS-SS-Biotin) | Other Cleavable Chemistries (e.g., Photocleavable, Acid-labile) |
| Target Residue | Cysteine (Sulfhydryl groups) | Lysine (B10760008) (Primary amines) and N-terminus[3] | Varies (e.g., non-specific for photocleavable) |
| Specificity | High for free thiols, offering site-specific labeling potential.[2] | Less specific, targets multiple lysine residues on the protein surface.[4] | Specificity depends on the cleavable linker chemistry. |
| Reaction Monitoring | Real-time monitoring by measuring pyridine-2-thione release at 343 nm.[1][5] | No direct real-time monitoring of the labeling reaction. | Generally, no direct real-time monitoring. |
| Cleavage Conditions | Mild reduction with DTT or TCEP.[1][6] | Mild reduction with DTT or 2-mercaptoethanol.[7] | UV light exposure or acidic pH, which can potentially damage proteins. |
| Reversibility | The labeling reaction is exactly reversed upon cleavage.[7] | The biotin (B1667282) tag is removed, but the original lysine residue is modified with a linker remnant. | The original residue is typically not restored. |
| Key Applications | Studying S-nitrosylation (Biotin Switch Technique), labeling specific cysteine residues.[1] | General cell surface protein labeling, measuring endocytosis rates.[8] | Specialized applications where specific cleavage triggers are desired. |
Quantitative Data Summary
The efficiency of both the biotinylation and cleavage steps is crucial for successful experimental outcomes.
| Parameter | Pyridyl Disulfide Chemistry | NHS-Ester (Disulfide) Chemistry | Notes |
| Labeling Monitoring Wavelength | 343 nm (Pyridine-2-thione)[1][2] | N/A | Allows for quantification of labeling stoichiometry.[5] |
| Molar Extinction Coefficient | 8,080 M⁻¹cm⁻¹ for pyridine-2-thione[2] | N/A | Enables calculation of incorporated biotin molecules. |
| Typical Labeling Incubation | 1 hour at 25°C[2][5] | 30-60 minutes at room temperature or longer at 4°C[3] | Reaction times can be optimized based on the protein. |
| Typical Cleavage Agent Conc. | 10-50 mM DTT or 20-50 mM TCEP[5][6] | 50 mM DTT or 10 mM 2-mercaptoethanol[7] | Higher concentrations (up to 100 mM DTT) can be used for difficult elutions.[6] |
| Typical Cleavage Incubation | 30-60 minutes at room temperature or 37°C[6] | Varies depending on application. | Temperature can be increased to enhance elution efficiency.[6] |
| Biotinylation Efficiency | Can be monitored and optimized. | Typically ranges from 50-80% for in vivo enzymatic biotinylation, with chemical methods potentially reaching 100% of molecules labeled.[9] | Efficiency is highly dependent on the specific protein and reaction conditions. |
Experimental Protocols
Protocol 1: Reversible Biotinylation of a Protein with Biotin-HPDP
Materials:
-
Biotin-HPDP (e.g., 10 mM stock in DMSO or DMF)[5]
-
Protein sample in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)[2]
-
Reducing agent for cleavage (e.g., DTT or TCEP)
-
Streptavidin-agarose beads[1]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)[6]
-
Elution Buffer (e.g., 50 mM DTT in PBS, pH 7.5-8.5)[6]
Procedure:
-
Preparation: Ensure the protein sample is in a buffer free of competing thiols like DTT or β-mercaptoethanol.[2]
-
Biotinylation Reaction: Add Biotin-HPDP to the protein solution to a final concentration of 0.5-2.0 mM.[5] Incubate for 1 hour at 25°C with gentle agitation.[2][5]
-
Reaction Monitoring (Optional): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm to quantify the labeling efficiency.[5]
-
Removal of Excess Reagent: Remove unreacted Biotin-HPDP by buffer exchange using a desalting column, spin filtration, or dialysis.[2]
-
Capture of Biotinylated Protein: Add streptavidin-agarose beads to the biotinylated protein solution and incubate to allow for binding.[1]
-
Washing: Wash the beads with Wash Buffer to remove non-biotinylated proteins.[6]
-
Elution (Cleavage): Resuspend the beads in Elution Buffer containing a reducing agent (e.g., 50 mM DTT). Incubate for 30-60 minutes at room temperature or 37°C to cleave the disulfide bond and release the protein.[6]
-
Collection: Pellet the beads and collect the supernatant containing the eluted, native protein.
Protocol 2: The Biotin Switch Technique (BST) for Detecting S-Nitrosylated Proteins
This technique utilizes pyridyl disulfide chemistry to specifically label S-nitrosylated cysteines.[1]
Procedure:
-
Blocking of Free Thiols: Treat the protein lysate with a thiol-blocking reagent (e.g., MMTS) in a suitable buffer (e.g., HEN buffer) to block all free sulfhydryl groups.[1]
-
Selective Reduction of S-Nitrosothiols: Remove the excess blocking reagent and selectively reduce the S-nitrosothiol linkage to a free sulfhydryl group using an ascorbate (B8700270) solution.
-
Biotinylation of Newly Formed Thiols: Add Biotin-HPDP to label the newly exposed cysteine residues that were previously S-nitrosylated.[1]
-
Affinity Purification and Analysis: The biotinylated proteins can then be purified using streptavidin affinity chromatography for subsequent identification and analysis.
Visualizing the Workflows
Caption: Workflow of reversible biotinylation using pyridyl disulfide chemistry.
Caption: The Biotin Switch Technique for identifying S-nitrosylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. biotin-hpdp.com [biotin-hpdp.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotin-hpdp.com [biotin-hpdp.com]
- 6. benchchem.com [benchchem.com]
- 7. Biotinylation | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Chemical Methods for Homocysteine Measurement
For Researchers, Scientists, and Drug Development Professionals
An accurate and reliable measurement of homocysteine (Hcy) is crucial in various research and clinical settings, as elevated levels are associated with an increased risk for cardiovascular diseases, neurological disorders, and pregnancy complications.[1][2] This guide provides an objective comparison of the primary methodologies used for homocysteine quantification: enzymatic assays and chemical methods, including high-performance liquid chromatography (HPLC) and immunoassays. We will delve into their respective principles, performance characteristics, and experimental workflows to aid researchers in selecting the most suitable method for their specific needs.
Principles of Measurement
The diverse methods for homocysteine measurement can be broadly categorized by their underlying principles. Enzymatic assays utilize specific enzymes to convert homocysteine into a detectable product, while chemical methods often involve chromatographic separation or antibody-based detection.
Enzymatic Assays: These assays are typically based on a coupled enzyme reaction. In a common approach, homocysteine is first reduced from its oxidized forms. The free homocysteine then reacts with a co-substrate like S-adenosylmethionine (SAM) in a reaction catalyzed by a homocysteine-specific enzyme.[3][4] This reaction produces S-adenosylhomocysteine (SAH), which is then measured through a series of coupled enzymatic reactions that ultimately lead to a change in absorbance or fluorescence.[3][4] Some enzymatic assays employ a cycling method, where the product of one reaction is used in a preceding step, amplifying the signal.[2][5]
Chemical Methods:
-
High-Performance Liquid Chromatography (HPLC): Often considered a reference or "gold standard" method, HPLC separates homocysteine from other amino acids in a sample.[6][7] Prior to separation, disulfide bonds are reduced to free thiols, and the protein-bound homocysteine is released. The free thiols are then derivatized with a fluorescent reagent to enable detection.[2][6] The amount of homocysteine is quantified based on the fluorescence signal.
-
Immunoassays: These methods utilize antibodies that specifically recognize S-adenosylhomocysteine (SAH), a product of an initial enzymatic conversion of homocysteine.[2] In a competitive immunoassay format, SAH from the sample competes with a labeled SAH for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of homocysteine in the original sample.[2] Common detection methods include fluorescence polarization (FPIA) and chemiluminescence.[8][9]
Performance Comparison
The choice of a homocysteine measurement method often depends on a balance of performance characteristics, including sensitivity, precision, linearity, and throughput. The following tables summarize the quantitative data from various studies comparing these methods.
| Method Type | Linearity Range (µmol/L) | Limit of Detection (LOD) (µmol/L) | Total Imprecision (%CV) | Throughput (Samples/hour) |
| Enzymatic Assays | 1 to 100[10] | 0.21 - 0.41[11] | < 5.4%[10] | High (e.g., Modular P: 800)[12] |
| 3 to 50[3] | 1.7% to 9.4%[13] | |||
| 5.0 to 50.0[6] | 1.74[6] | |||
| HPLC | 5.0 to 85.0[6] | 1.0[6] | < 6%[14] | Low |
| 6 to 100[14] | 3.12[14] | |||
| Immunoassays | 0.24 to 50[8] | 0.24[8] | < 5%[8] | Moderate to High (e.g., ADVIA Centaur: 240, ARCHITECT i2000SR: 200)[12] |
| AxSYM: 60, IMMULITE 2000: 100[12] |
Table 1: Comparison of Performance Characteristics.
| Method Comparison | Correlation Coefficient (r or R²) | Slope | Intercept | Bias (%) |
| Enzymatic vs. Immunoassay | r = 0.992[10] | 1.00[10] | -0.75[10] | Mean bias: -0.9 µmol/L[10] |
| R² = 0.9886[15] | 0.9887 to 1.052[15] | -0.5741 to 0.6252[15] | ||
| Enzymatic vs. HPLC | 1.022 to 1.060[11] | Not significantly different from 0.0[11] | ||
| Results were comparable[6] | ||||
| Immunoassay vs. HPLC | r = 0.95 to 0.99[13] | 0.90 to 0.93[12] | -2.86 to 3.05 µmol/L[12] | -29.3% to 7.2%[13] |
| Good correlation[8] |
Table 2: Inter-method Correlation and Bias.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for the key homocysteine measurement methods.
Enzymatic Assay Protocol (General)
-
Sample Preparation: Collect blood in EDTA or heparin tubes and centrifuge immediately to separate plasma or serum.[4][5]
-
Reduction: Treat the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce oxidized homocysteine and release protein-bound homocysteine.[5][10]
-
Enzymatic Reaction:
-
Signal Generation:
-
Quantification: Determine the homocysteine concentration by comparing the absorbance change to a standard curve.
HPLC with Fluorescence Detection Protocol (General)
-
Sample Preparation: Collect plasma or serum as described for the enzymatic assay.
-
Reduction and Deproteinization:
-
Derivatization:
-
Add a derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), to the supernatant.[11]
-
Incubate to allow the fluorescent tag to bind to the free thiol group of homocysteine.
-
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Elute the components using a specific mobile phase gradient.
-
-
Detection and Quantification:
-
Detect the fluorescently labeled homocysteine using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 385/515 nm).[14]
-
Quantify the homocysteine concentration by comparing the peak area to that of known standards.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in enzymatic and HPLC-based homocysteine measurement.
Caption: Workflow of a typical enzymatic homocysteine assay.
Caption: Workflow of HPLC with fluorescence detection for homocysteine measurement.
Conclusion
Both enzymatic and chemical methods offer reliable means of measuring homocysteine levels, each with its own set of advantages and disadvantages. Enzymatic assays are generally faster, more amenable to automation, and have high throughput, making them suitable for large-scale studies and routine clinical diagnostics.[2][15] HPLC, while more labor-intensive and requiring specialized equipment, is highly sensitive and specific and is often used as a reference method for validation.[6][7] Immunoassays provide a good balance of automation and performance, correlating well with HPLC.[8][17] The selection of the most appropriate method will ultimately depend on the specific requirements of the research or clinical application, including sample volume, required throughput, and available instrumentation.
References
- 1. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diazyme.com [diazyme.com]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. labtest.com.br [labtest.com.br]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance characteristics of a recombinant enzymatic cycling assay for quantification of total homocysteine in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. Performance characteristics of six homocysteine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 15. tandfonline.com [tandfonline.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of S-(Pyridin-2-ylthio)-L-homocysteine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of S-(Pyridin-2-ylthio)-L-homocysteine, a reagent commonly used in biomedical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling S-(Pyridin-2-ylthio)-L-homocysteine must treat all waste containing this compound as hazardous. This includes unused or expired reagents, contaminated labware, and any solutions or mixtures containing the substance. The following step-by-step guide outlines the necessary procedures for its safe disposal.
Hazard Profile and Safety Precautions
-
Pyridine (B92270) derivatives are known to be flammable, toxic, and irritants.
-
Thiols can be irritants and have strong, unpleasant odors.
-
L-Homocysteine is classified as harmful if swallowed.
Therefore, it is imperative to handle S-(Pyridin-2-ylthio)-L-homocysteine with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, flame-retardant recommended. |
| Respiratory Protection | Not generally required if handled in a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of S-(Pyridin-2-ylthio)-L-homocysteine waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: All waste contaminated with S-(Pyridin-2-ylthio)-L-homocysteine must be segregated from non-hazardous waste at the point of generation. This includes:
-
Unused or expired solid S-(Pyridin-2-ylthio)-L-homocysteine.
-
Solutions containing S-(Pyridin-2-ylthio)-L-homocysteine.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent paper).
-
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A dedicated container for S-(Pyridin-2-ylthio)-L-homocysteine waste is recommended.
-
Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
-
Waste Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "S-(Pyridin-2-ylthio)-L-homocysteine"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
Waste Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible chemicals.
-
In secondary containment to prevent spills.
-
-
Decontamination of Labware:
-
Non-disposable glassware and equipment that have come into contact with S-(Pyridin-2-ylthio)-L-homocysteine should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol) and collect the rinsate as hazardous liquid waste.
-
A subsequent wash with a laboratory detergent and water is recommended.
-
-
Spill Management:
-
In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of S-(Pyridin-2-ylthio)-L-homocysteine.
Caption: Disposal workflow for S-(Pyridin-2-ylthio)-L-homocysteine.
Logical Relationship of Hazards and Precautions
The following diagram illustrates the relationship between the chemical properties of S-(Pyridin-2-ylthio)-L-homocysteine and the required safety precautions.
Caption: Relationship between hazards and safety precautions.
Personal protective equipment for handling S-(Pyridin-2-ylthio)-L-homocysteine
This guide provides crucial safety and logistical information for the handling and disposal of S-(Pyridin-2-ylthio)-L-homocysteine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety profiles of structurally related compounds, particularly 2,2'-Dipyridyl disulfide, which shares the key pyridin-2-ylthio functional group.
Hazard Summary and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Hazard Classification (Anticipated) | GHS Pictograms (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Eyes/Face: Chemical safety goggles or face shield. |
| Skin Irritation (Category 2) | Skin: Nitrile rubber gloves (minimum 0.11 mm thickness), lab coat. | |
| Eye Irritation (Category 2A) | Respiratory: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory for the safe handling of S-(Pyridin-2-ylthio)-L-homocysteine.
1. Engineering Controls and Preparation:
- Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound to minimize exposure time.
2. Donning Personal Protective Equipment (PPE):
- Wear a clean, buttoned lab coat.
- Put on chemical safety goggles.
- Wear nitrile gloves. Ensure gloves are inspected for any tears or punctures before use.
3. Handling the Compound:
- When weighing the solid, do so in a fume hood or a balance enclosure to avoid inhalation of any dust.
- Avoid direct contact with the skin, eyes, and clothing.[2]
- If preparing a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
- Thoroughly wash hands with soap and water after handling, even if gloves were worn.
- Clean the work area with an appropriate solvent and decontaminating solution.
- Remove and properly dispose of gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of S-(Pyridin-2-ylthio)-L-homocysteine and its containers is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- All solid waste contaminated with S-(Pyridin-2-ylthio)-L-homocysteine (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
- Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
2. Container Management:
- Keep waste containers tightly closed when not in use.
- Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
3. Final Disposal:
- Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for the safe handling of S-(Pyridin-2-ylthio)-L-homocysteine from reception to disposal.
Caption: Safe Handling Workflow for S-(Pyridin-2-ylthio)-L-homocysteine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
